29-Hydroxyfriedelan-3-one
Description
Properties
IUPAC Name |
11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-20-21(32)8-9-22-27(20,4)11-10-23-28(22,5)15-17-30(7)24-18-25(2,19-31)12-13-26(24,3)14-16-29(23,30)6/h20,22-24,31H,8-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOCHKKFDYTOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 29-Hydroxyfriedelan-3-one: A Technical Guide to Its Natural Sources and Isolation
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sourcing and isolation of the pentacyclic triterpenoid, 29-Hydroxyfriedelan-3-one (B1154516). This document provides a comprehensive overview of its plant origins, detailed isolation protocols, and available quantitative data, facilitating further research and development of this promising bioactive compound.
Natural Sources of this compound
This compound is a member of the friedelane (B3271969) class of triterpenoids, which are widely distributed in the plant kingdom.[1] The primary plant family known to produce this specific compound is the Celastraceae. Documented plant sources for this compound include:
-
Salacia grandifolia : The leaves of this plant, found in the Atlantic Forest regions of Brazil, have been a notable source for the isolation of this compound.[1][2][3][4]
-
Maytenus salicifolia : This species, also belonging to the Celastraceae family, has been reported to contain this compound.[5][6]
-
Maytenus quadrangulata : The leaves of this plant are another confirmed source of this triterpenoid.[7]
-
Maytenus guianensis : Various parts of this plant, including the roots, bark, and stems, have been found to contain this compound triterpene.[5]
Friedelane triterpenoids, in general, are also found in other plant families such as Euphorbiaceae, Flacourtiaceae, and Guttiferae, as well as in some lichens and fungi.[1]
Quantitative Data
The available quantitative data for the isolation of this compound is currently limited. The most detailed report comes from the study of Salacia grandifolia leaves. The table below summarizes the key quantitative metrics from this isolation.
| Plant Source | Plant Part | Starting Material (g) | Hexane (B92381) Extract Yield (g) | Isolated this compound (mg) | Overall Yield (%) |
| Salacia grandifolia | Leaves | 384.5 | 7.4 | 11.1 | 0.0029% |
Note: The overall yield is calculated as (mass of isolated compound / mass of starting plant material) * 100.
Experimental Protocols: Isolation from Salacia grandifolia
The following is a detailed methodology for the isolation of this compound from the leaves of Salacia grandifolia, based on published research.[1]
Plant Material and Extraction
-
Preparation of Plant Material : The leaves of S. grandifolia are first air-dried at room temperature to remove moisture and then ground into a fine powder to increase the surface area for solvent extraction.
-
Maceration : The powdered leaves (384.5 g) are subjected to maceration with hexane. This process involves soaking the plant material in the solvent for an extended period to extract the nonpolar compounds, including triterpenoids. The extraction is performed sequentially with hexane, followed by solvents of increasing polarity like chloroform, ethyl acetate (B1210297), and methanol, although the target compound is isolated from the initial hexane extract.
-
Solvent Evaporation : The hexane solvent is partially removed from the extract using a rotary evaporator. During this process, a solid precipitate (termed hexane extract solid, HES) is formed, which is collected by filtration under reduced pressure. The remaining hexane is then fully evaporated to yield the crude hexane extract (HE).
Chromatographic Purification
-
Initial Column Chromatography of Hexane Extract (HE) : A portion of the hexane extract (6.3 g) is subjected to column chromatography (CC) on a silica (B1680970) gel 60 column (70–230 mesh). The column is eluted with a solvent system of increasing polarity, and the collected fractions are monitored by Thin Layer Chromatography (TLC).
-
Further Fractionation and Isolation : Fractions with similar TLC profiles are combined. One of these combined groups, designated A10, is further purified.
-
Final Purification Step : The group A10 is subjected to successive column chromatography using silica gel (230–400 mesh) with a hexane/ethyl acetate (8:2 v/v) solvent system. This final purification step yields 11.1 mg of this compound.
Biological Activity and Potential Signaling Pathways
While a specific signaling pathway for this compound has not yet been fully elucidated, preliminary studies and the activities of related compounds suggest potential areas of interest. Friedelane triterpenoids, as a class, are known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[8][9][10]
Notably, this compound has been investigated for its inhibitory activity against human leukocyte elastase (HLE).[1] HLE is a serine protease implicated in the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[11] Inhibition of HLE is a key therapeutic strategy for mitigating tissue damage in these conditions. The precise mechanism of HLE inhibition by this compound warrants further investigation.
Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the key steps in the isolation of this compound from Salacia grandifolia.
This guide provides a foundational understanding of this compound for the scientific community. Further research is encouraged to explore its full therapeutic potential and to elucidate its mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [mdpi.com]
- 11. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to 29-Hydroxyfriedelan-3-one: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the friedelane (B3271969) class.[1] Isolated from various plant species, this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, alongside quantitative data on its spectroscopic properties and cytotoxic effects, are presented to facilitate further research and drug development endeavors.
Chemical Structure and Properties
This compound is a derivative of the friedelane skeleton, characterized by a ketone group at the C-3 position and a hydroxyl group at the C-29 position.[1]
Chemical Structure:
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C30H50O2 | [1] |
| Molecular Weight | 442.7 g/mol | [1] |
| IUPAC Name | (4R,4aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | [1] |
| CAS Number | 39903-21-4 | [1] |
| Synonyms | 29-hydroxyfriedelin, Friedelane-3-on-29-ol | [1] |
| XLogP3 | 8.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Heavy Atom Count | 32 | [1] |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Data not fully compiled in a single source. Related compounds show characteristic signals for methyl groups (singlets and doublets between δ 0.7 and 1.2 ppm), methylene (B1212753) and methine protons, and a hydroxymethylene group (δ ~3.2-3.6 ppm). |
| ¹³C NMR (CDCl₃) | A complete, authoritatively assigned spectrum is not readily available in the searched literature. Data for the isomeric 30-hydroxyfriedelan-3-one has been published, which can serve as a reference.[2] Key expected signals include a carbonyl carbon (C-3) around δ 213 ppm, a carbon bearing a hydroxyl group (C-29) around δ 60-70 ppm, and numerous aliphatic carbons. |
| Infrared (IR) | Characteristic absorption bands are expected for the hydroxyl group (O-H stretching) around 3400-3500 cm⁻¹ and the ketone carbonyl group (C=O stretching) around 1710 cm⁻¹.[2][3] |
| Mass Spectrometry (MS) | The exact mass is 442.381081 g/mol .[4] The fragmentation pattern of friedelane-type triterpenes is well-characterized and can be used for identification.[5] |
Biological Activities
Preliminary studies have indicated that this compound possesses anti-inflammatory and cytotoxic properties.
Table 3: Reported Biological Activities of this compound and Related Compounds
| Activity | Assay | Cell Line/Model | Results | Source |
| Cytotoxicity | Not specified | Not specified | Mentioned as a potential application. | |
| Anti-inflammatory | Human leukocyte elastase (HLE) inhibitory activity | In vitro | HLE activity (% control) was 37% for 29-hydroxy-friedelan-3-one. |
Note: Quantitative data for the cytotoxicity of this compound against a broad panel of cancer cell lines is limited in the currently available literature.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on methods described for the isolation of friedelane triterpenoids from plant material.
-
Plant Material Preparation: The plant material (e.g., leaves, stems) is collected, air-dried at room temperature, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to maceration with a non-polar solvent such as hexane for an extended period (e.g., 72 hours) at room temperature. The process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of solvents, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualized using a suitable staining reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Purification: Fractions containing the compound of interest are pooled, concentrated, and further purified by recrystallization from a suitable solvent (e.g., acetone) to afford pure this compound.
Cytotoxicity Assessment by MTT Assay
The following is a standard protocol for determining the cytotoxic effects of a compound on cancer cell lines.[1][6][7][8]
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Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) in a final volume of 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The cells are treated with various concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with the highest concentration of the solvent used) is also included.
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MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways
The specific signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. Triterpenoids, as a class of compounds, are known to interact with various cellular targets and signaling cascades, including those involved in apoptosis, inflammation, and cell proliferation.[9][10][11][12] Future research is warranted to investigate the molecular mechanisms underlying the biological activities of this compound.
Conclusion
This compound is a pentacyclic triterpenoid with a well-defined chemical structure. While preliminary studies suggest its potential as a cytotoxic and anti-inflammatory agent, further research is required to fully characterize its biological activities and elucidate its mechanism of action. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating future investigations into this promising natural compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 4.5. MTT Assay [bio-protocol.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anticancer effect of fucoidan in PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of 29-Hydroxyfriedelan-3-one: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic data for 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) of significant interest to researchers in natural product chemistry and drug development. This guide consolidates nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, presents detailed experimental protocols, and includes a workflow visualization for the spectroscopic analysis of this class of compounds.
Core Spectroscopic Data
The structural elucidation of this compound (also known as 29-hydroxyfriedelin) relies on a combination of spectroscopic techniques. The data presented herein is compiled from peer-reviewed literature to provide a reliable reference for researchers.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of complex organic molecules like this compound. The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework.
Table 1: ¹³C NMR Spectroscopic Data of this compound
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 22.3 |
| 2 | 41.5 |
| 3 | 213.2 |
| 4 | 58.2 |
| 5 | 42.2 |
| 6 | 41.3 |
| 7 | 18.2 |
| 8 | 53.1 |
| 9 | 37.4 |
| 10 | 59.5 |
| 11 | 35.6 |
| 12 | 30.5 |
| 13 | 39.7 |
| 14 | 38.3 |
| 15 | 32.4 |
| 16 | 36.0 |
| 17 | 30.0 |
| 18 | 42.8 |
| 19 | 35.3 |
| 20 | 28.1 |
| 21 | 32.8 |
| 22 | 39.2 |
| 23 | 6.8 |
| 24 | 14.7 |
| 25 | 17.9 |
| 26 | 20.2 |
| 27 | 18.6 |
| 28 | 32.1 |
| 29 | 72.7 |
| 30 | 35.0 |
Note: Data referenced from Mahato, S.B., and Kundu, A.P., Phytochemistry, 1994, 37(6), 1517-1575.[3][4][5][6][7]
Table 2: ¹H NMR Spectroscopic Data of this compound
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-23 | 0.88 | d | 7.2 |
| H-24 | 0.72 | s | |
| H-25 | 0.86 | s | |
| H-26 | 1.04 | s | |
| H-27 | 1.00 | s | |
| H-28 | 0.99 | s | |
| H-29 | 3.35 & 3.45 | d & d | 10.7 |
| H-30 | 0.95 | s |
Note: ¹H NMR data for friedelane-type triterpenoids often show complex overlapping signals in the aliphatic region. The table highlights key resolved signals. Full assignment typically requires 2D NMR techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.7 g/mol |
| Exact Mass | 442.3811 |
| Key Fragmentation Ions (m/z) | 442 [M]⁺, 427 [M-CH₃]⁺, 411 [M-CH₂OH]⁺, 273, 205 |
Note: The fragmentation pattern is characteristic of the friedelane (B3271969) skeleton. The loss of the hydroxymethyl group (CH₂OH) is a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 | O-H stretching (hydroxyl group) |
| ~2930 | C-H stretching (aliphatic) |
| ~1715 | C=O stretching (six-membered ring ketone) |
| ~1050 | C-O stretching (primary alcohol) |
Note: The presence of both a hydroxyl and a carbonyl group is clearly indicated by the strong absorption bands in these regions.[8]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for triterpenoids like this compound, based on standard methodologies reported in the literature.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₅D₅N). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-220 ppm) is used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential. This includes COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as ESI (Electrospray Ionization) or EI (Electron Ionization).
-
EI-MS Protocol: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.
-
ESI-MS Protocol: The sample solution is introduced into the mass spectrometer via an ESI source. This soft ionization technique typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, providing clear molecular weight information with minimal fragmentation. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.
Infrared Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the solid sample is finely ground with dry KBr and pressed into a thin transparent disk. Alternatively, the spectrum can be recorded from a solution in a suitable solvent (e.g., CHCl₃) in an IR-transparent cell.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum (of the KBr pellet or solvent) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
- 1. viduketha.nsf.gov.lk:8585 [viduketha.nsf.gov.lk:8585]
- 2. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR spectra of pentacyclic triterpenoids--a compilation and some salient features (1994) | Shashi B. Mahato | 1324 Citations [scispace.com]
- 4. 13C NMR spectra of pentacyclic triterpenoids--a compilation and some salient features | Semantic Scholar [semanticscholar.org]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. Mahato, S.B. and Kundu, A.P. (1994) 13C NMR Spectra of Pentacyclic Triterpenoids—A Compilation and Some Salient Features. Phytochemistry, 37, 1517-1575. - References - Scientific Research Publishing [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biosynthesis of 29-Hydroxyfriedelan-3-one in Plants
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
29-Hydroxyfriedelan-3-one (B1154516) is a pentacyclic triterpenoid (B12794562) natural product found in various plant species. As a member of the friedelane (B3271969) family of triterpenoids, it is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by related compounds, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic pathway, key intermediates, and the molecular machinery involved. Furthermore, this document outlines the experimental methodologies employed to elucidate this pathway and presents available quantitative data to inform future research and metabolic engineering efforts.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the cyclization of a linear isoprenoid precursor and is followed by specific oxidative modifications. The pathway can be broadly divided into two key stages: the formation of the friedelane backbone and the subsequent hydroxylation at the C-29 position.
Formation of the Friedelane Backbone
The biosynthesis of all triterpenoids, including friedelin (B1674157), commences with the cyclization of 2,3-oxidosqualene (B107256).[1][2] This initial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of friedelane triterpenoids, the specific enzyme responsible is friedelin synthase (FRS) .[3][4][5]
The reaction catalyzed by friedelin synthase is one of the most complex cyclization cascades known in biochemistry, involving a series of protonations, cyclizations, and rearrangements of the 2,3-oxidosqualene substrate to form the pentacyclic friedelane skeleton with a ketone group at the C-3 position, yielding friedelin (friedelan-3-one) .[5]
C-29 Hydroxylation of Friedelin
Following the formation of the friedelin backbone, subsequent modifications are typically carried out by cytochrome P450 monooxygenases (P450s), which are a large and diverse family of enzymes responsible for the vast structural diversity of plant secondary metabolites.
The hydroxylation of friedelin at the C-29 position to yield this compound is a critical step in the biosynthesis of more complex friedelane triterpenoids, such as maytenoic acid. Research on the quinone methide triterpenoid biosynthesis pathway in Maytenus ilicifolia has identified a specific P450, CYP712K4 , that catalyzes the oxidation of friedelin at the C-29 position.[6][7] This oxidation is a three-step process that converts the C-29 methyl group to a carboxylic acid, with this compound being the initial hydroxylated intermediate.[6][7]
The overall biosynthetic pathway is depicted in the following signaling pathway diagram:
Quantitative Data
The quantification of intermediates in the this compound biosynthetic pathway is crucial for understanding pathway flux and for metabolic engineering applications. The following table summarizes the available quantitative data from various studies.
| Compound | Plant/Organism | Tissue/System | Concentration/Yield | Reference |
| Friedelin | Quercus suber (cork) | Byproduct | 1.4–5.0 g/kg | [1] |
| Friedelin | Quercus suber (cork) | Dry weight | 2.47 g/kg | [1] |
| Friedelin | Maytenus ilicifolia | Extract | 0.44 mg/L | [1] |
| Friedelin | Engineered Saccharomyces cerevisiae | Shake flask culture | 37.07 mg/L | [8] |
| Friedelin | Engineered Saccharomyces cerevisiae | Optimized shake flask culture | 63.91 ± 2.45 mg/L | [8][9] |
| Friedelin | Engineered Saccharomyces cerevisiae | 250 mL shake-flask fermentation | 1500 mg/L | [10] |
| Maytenoic Acid | Engineered Nicotiana benthamiana | Infiltrated leaves (dry weight) | 0.43 ± 0.16 mg/g | [6] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. A representative experimental workflow is depicted below.
Heterologous Expression in Nicotiana benthamiana
This method is commonly used for the rapid functional characterization of plant enzymes.
-
Vector Construction: The coding sequences of candidate friedelin synthase and P450 genes are cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.
-
Agrobacterium Transformation: The expression constructs are introduced into Agrobacterium tumefaciens.
-
Agroinfiltration: Cultures of Agrobacterium carrying the expression constructs are infiltrated into the leaves of N. benthamiana plants. For multi-enzyme pathways, co-infiltration of multiple Agrobacterium strains, each carrying a different enzyme-encoding gene, is performed.[11]
-
Incubation and Harvesting: The infiltrated plants are incubated for 3-5 days to allow for transient gene expression. The infiltrated leaf tissue is then harvested for metabolite analysis.
-
Metabolite Extraction and Analysis: Metabolites are extracted from the harvested leaf tissue using an appropriate organic solvent (e.g., ethyl acetate). The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.[6][12]
Heterologous Expression in Saccharomyces cerevisiae
Yeast provides a robust platform for the production and characterization of triterpenoid biosynthetic enzymes.
-
Yeast Strain Engineering: A suitable S. cerevisiae strain is chosen, often one that is engineered to enhance the production of triterpenoid precursors, such as by overexpressing key genes in the mevalonate (B85504) (MVA) pathway.
-
Vector Construction and Transformation: The genes for friedelin synthase and the relevant P450 are cloned into yeast expression vectors. These vectors are then used to transform the engineered yeast strain.
-
Cultivation and Induction: The transformed yeast cells are cultured in an appropriate medium. Gene expression is induced, for example, by the addition of galactose for constructs under the control of a GAL promoter.
-
Metabolite Extraction and Analysis: After a period of cultivation, the yeast cells are harvested, and the triterpenoids are extracted. The extracts are then analyzed by GC-MS or LC-MS to identify and quantify the products.[4][8][9]
Enzyme Assays
In vitro enzyme assays can be performed using microsomal preparations from heterologous expression systems to determine enzyme kinetics.
-
Microsome Preparation: Yeast or plant cells expressing the P450 of interest are harvested and lysed. The microsomal fraction, which contains the membrane-bound P450s, is isolated by differential centrifugation.
-
Assay Reaction: The microsomal preparation is incubated with the substrate (e.g., friedelin) in a buffered solution containing necessary cofactors, such as NADPH and a cytochrome P450 reductase.
-
Product Analysis: The reaction is quenched, and the products are extracted and analyzed by LC-MS or GC-MS to determine the identity and quantity of the hydroxylated products.
Conclusion and Future Outlook
The biosynthesis of this compound in plants proceeds via the cyclization of 2,3-oxidosqualene to friedelin by friedelin synthase, followed by C-29 hydroxylation catalyzed by the cytochrome P450 enzyme CYP712K4. The elucidation of this pathway has been achieved through heterologous expression studies in N. benthamiana and S. cerevisiae. While significant progress has been made, further research is needed to fully characterize the kinetics and substrate specificity of the involved enzymes. The quantitative data on product yields in engineered systems provide a strong foundation for future metabolic engineering efforts aimed at the sustainable production of this compound and related high-value triterpenoids for pharmaceutical applications. The detailed experimental protocols provided herein will serve as a valuable resource for researchers in this field.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Friedelin in Maytenus ilicifolia Is Produced by Friedelin Synthase Isoforms – CIBFar [cibfar.ifsc.usp.br]
- 4. Friedelin in Maytenus ilicifolia Is Produced by Friedelin Synthase Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CYP712K4 Catalyzes the C-29 Oxidation of Friedelin in the Maytenus ilicifolia Quinone Methide Triterpenoid Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De Novo Synthesis of Friedelin in Saccharomyces cerevisiae via Combination of Metabolic and Lipid Droplet Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Preliminary Biological Screening of 29-Hydroxyfriedelan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid (B12794562) belonging to the friedelane (B3271969) class of natural products. Triterpenoids are a large and structurally diverse group of compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities.[1] Preliminary screenings of this compound, isolated from various plant sources including Tripterygium wilfordii and Salacia grandifolia, have indicated its potential as a bioactive molecule with cytotoxic, anti-inflammatory, antiviral, and anti-angiogenic properties.[2][3] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, detailing the experimental methodologies, presenting available quantitative data, and illustrating the associated biological pathways and workflows.
Biological Activities and Data Presentation
The following sections summarize the reported biological activities of this compound. The quantitative data from these preliminary screenings are presented in the tables below for clear comparison.
Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess its potency in inhibiting cell proliferation.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| THP-1 | Acute monocytic leukemia | 26.35 ± 3.32 | [4] |
| K562 | Chronic myelogenous leukemia | 50.55 ± 3.62 | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was investigated through its ability to inhibit human leukocyte elastase (HLE), a key enzyme involved in inflammatory processes.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Target Enzyme | Inhibition (%) | Concentration | Reference |
| Human Leukocyte Elastase (HLE) Inhibition | Human Leukocyte Elastase | 63% | Not Specified |
Antiviral Activity
Preliminary studies have suggested that this compound possesses antiviral properties. One study reported its activity against a murine coronavirus, although detailed quantitative data such as EC50 values are not yet available. It was noted to have higher antiviral activity compared to 28-hydroxyfriedelane-3,15-dione.[3]
Anti-angiogenic Activity
The anti-angiogenic potential of this compound has been explored using an in vivo zebrafish model. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.
Table 3: Anti-angiogenic Activity of this compound
| Model System | Assay | Effect | Signaling Pathway Implicated | Reference |
| Zebrafish Embryo | Inhibition of vessel formation | Moderate inhibition at tested concentrations | Angpt2/Tie2 signaling pathway | [2][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary biological screening of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
MTT Assay Workflow for Cytotoxicity Screening.
Anti-inflammatory Screening: Human Leukocyte Elastase (HLE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HLE.
Principle: HLE is a serine protease that can cleave a specific synthetic substrate, releasing a chromophore or fluorophore. The inhibitor's activity is determined by the reduction in the signal produced by the cleaved substrate.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., 0.1 M HEPES, pH 7.5), a solution of HLE, and a solution of the fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound (this compound) at various concentrations, and the HLE solution. Include a vehicle control and a positive control (a known HLE inhibitor).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 370 nm, emission at 460 nm) at regular intervals for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot). Determine the percentage of inhibition relative to the vehicle control. The IC50 value can be calculated from the dose-response curve.
References
29-Hydroxyfriedelan-3-one: A Technical Whitepaper on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid, a class of natural products known for a wide array of biological activities. This document provides a comprehensive technical overview of the current state of research into the potential therapeutic uses of this compound. This compound has been isolated from various plant species, including Tripterygium hypoglaucum, Celastrus vulcanicola, and Salacia grandifolia. While research is still in its nascent stages, preliminary studies have explored its anti-inflammatory, antiviral, antibacterial, and cytotoxic properties. This whitepaper will present the available quantitative data, detail the experimental protocols used in these assessments, and visualize potential mechanistic pathways.
Quantitative Biological Activity Data
The therapeutic potential of this compound has been evaluated in several biological assays. The following tables summarize the available quantitative data.
| Activity | Assay | Target | Result | Concentration | Reference |
| Anti-inflammatory | Human Leukocyte Elastase (HLE) Inhibition | Human Leukocyte Elastase | 37% inhibition (% control) | 25 µg/mL | Mitaine-Offer et al., 2002 |
| Activity | Assay | Cell Lines/Strains | Result | Reference |
| Antiviral | Murine Coronavirus (MHV-3) Assay | L929 | Low Activity | Oliveira et al., 2024 |
| Antibacterial | Broth Microdilution | Staphylococcus aureus (ATCC 29213), MRSA (ATCC 33591) | No Activity | Oliveira et al., 2024 |
| Antileukemia | Cytotoxicity Assay | THP-1, K-562 | Low Activity | Oliveira et al., 2024 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are the protocols for the key experiments cited in this document.
Human Leukocyte Elastase (HLE) Inhibitory Activity Assay
This protocol is adapted from the methodology described by Mitaine-Offer et al. (2002).
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of human leukocyte elastase.
Materials:
-
Human Leukocyte Elastase (HLE)
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl
-
This compound (test compound)
-
Solvent for test compound (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
The assay is performed in a final volume of 200 µL in a 96-well plate.
-
Add the Tris-HCl buffer to each well.
-
Add the test compound to the designated wells to achieve a final concentration of 25 µg/mL. Include solvent controls.
-
Add HLE to a final concentration of 10 nM to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the substrate, MeO-Suc-Ala-Ala-Pro-Val-pNA, to a final concentration of 625 µM.
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time, which corresponds to the hydrolysis of the substrate.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the solvent control.
Antiviral Activity Assay against Murine Coronavirus (MHV-3)
This protocol is based on the methods described in the study by Oliveira et al. (2024)[1].
Objective: To evaluate the antiviral activity of this compound against a murine coronavirus.
Materials:
-
L929 cells (murine fibroblast cell line)
-
Murine Hepatitis Virus 3 (MHV-3)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed L929 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in DMEM.
-
Infect the L929 cell monolayers with MHV-3 at a predetermined multiplicity of infection (MOI).
-
After a viral adsorption period, remove the inoculum and add the media containing the different concentrations of the test compound.
-
Incubate the plates for a period that allows for viral replication and cytopathic effect (CPE) development in control wells (typically 48-72 hours).
-
After incubation, assess cell viability using the MTT assay. Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The antiviral activity is determined by the ability of the compound to protect cells from virus-induced death, and the EC50 (50% effective concentration) can be calculated from the dose-response curve.
Antibacterial Activity Assay (Broth Microdilution Method)
This protocol follows the general principles outlined in Oliveira et al. (2024)[1].
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213) and Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 33591)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Positive control antibiotic (e.g., vancomycin (B549263) for MRSA)
-
96-well microplates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare a stock solution of this compound and the positive control antibiotic.
-
Perform serial two-fold dilutions of the test compound and control in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control well (bacteria and medium only) and a sterility control well (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay against Leukemia Cell Lines
This protocol is based on the methodology used by Oliveira et al. (2024)[1].
Objective: To assess the cytotoxic effect of this compound on human leukemia cell lines.
Materials:
-
THP-1 and K-562 human leukemia cell lines
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
This compound
-
Positive control (e.g., doxorubicin)
-
MTT solution
-
Solubilization solution
-
96-well cell culture plates
Procedure:
-
Seed the leukemia cells at a specific density in 96-well plates.
-
Prepare serial dilutions of this compound and the positive control in the culture medium.
-
Add the different concentrations of the compounds to the cells. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, perform the MTT assay to determine cell viability, as described in the antiviral assay protocol.
-
The cytotoxic activity is expressed as the IC50 (50% inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50% compared to the control.
Signaling Pathways and Mechanistic Insights
Currently, there is no direct evidence elucidating the specific signaling pathways modulated by this compound. However, studies on other friedelane-type triterpenoids with anti-inflammatory properties suggest potential mechanisms of action. For instance, some friedelanes have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages. This effect is often associated with the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
The inhibition of Human Leukocyte Elastase (HLE) by this compound is a direct enzymatic interaction that contributes to its anti-inflammatory potential. HLE is a serine protease released by neutrophils during inflammation that can degrade components of the extracellular matrix, leading to tissue damage.
Below is a conceptual diagram illustrating a plausible anti-inflammatory mechanism for friedelane (B3271969) triterpenoids, which may provide a framework for future investigations into this compound.
Caption: Potential anti-inflammatory mechanisms of this compound.
Conclusion and Future Directions
The available data suggests that this compound possesses modest anti-inflammatory activity, as evidenced by its ability to inhibit human leukocyte elastase. Its potential as an antiviral, antibacterial, or cytotoxic agent appears limited based on current in vitro screenings.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand the contribution of the C-29 hydroxyl group to the observed biological activities in comparison to the well-studied friedelin.
-
In-depth Mechanistic Studies: Investigating the effect of this compound on inflammatory signaling pathways such as NF-κB and MAPK pathways in relevant cell models.
-
In vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation.
-
Broad-Spectrum Screening: Testing against a wider range of viral and microbial pathogens, and a more diverse panel of cancer cell lines to definitively map its activity profile.
This technical guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. Further rigorous investigation is warranted to fully elucidate its pharmacological properties and potential for drug development.
References
Introduction
Friedelane (B3271969) triterpenoids, a class of pentacyclic triterpenes, are ubiquitously distributed throughout the plant kingdom and have garnered significant interest within the scientific community for their diverse and potent biological activities. Among these, 29-Hydroxyfriedelan-3-one has emerged as a noteworthy compound, alongside its well-studied relative, friedelin (B1674157) (friedelan-3-one). This technical guide provides a comprehensive overview of this compound and related friedelane triterpenoids, focusing on their chemical properties, natural sources, and pharmacological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.
Chemical Structure and Properties
This compound is a pentacyclic triterpenoid (B12794562) with the chemical formula C₃₀H₅₀O₂.[1] Its structure is characterized by a friedelane backbone, a ketone group at the C-3 position, and a hydroxyl group at the C-29 position. This seemingly minor hydroxylation, when compared to the parent compound friedelin, can significantly influence the molecule's polarity and its interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [1] |
| Molecular Weight | 442.7 g/mol | [1] |
| Appearance | Colorless crystal, solid at room temperature | |
| Chemical Stability | High |
Natural Sources
This compound and its related friedelane triterpenoids have been isolated from a variety of plant species, often co-occurring with friedelin. These natural sources provide the primary means for obtaining these compounds for research and potential therapeutic development.
Table 2: Natural Sources of this compound and Friedelin
| Compound | Plant Species | Family | Plant Part |
| This compound | Celastrus vulcanicola | Celastraceae | |
| Salacia chinensis | Celastraceae | Stems[2] | |
| Tripterygium hypoglaucum | Celastraceae | ||
| Maytenus guianensis | Celastraceae | Barks | |
| Phyllanthus oxyphyllus | Phyllanthaceae | Roots | |
| Salacia grandifolia | Celastraceae | Leaves[3] | |
| Friedelin | Pterocarpus santalinoides | Fabaceae | Leaf |
| Uapaca ambanjensis | Phyllanthaceae | Stem Bark | |
| Mangifera indica | Anacardiaceae | Root | |
| Maytenus ilicifolia | Celastraceae | ||
| Quercus species | Fagaceae | ||
| Terminalia avicennioides | Combretaceae | Root Bark |
Pharmacological Activities and Quantitative Data
The biological activities of this compound and its analogs are of significant interest for drug discovery. While research on this compound is still emerging, studies on the parent compound, friedelin, provide valuable insights into the potential therapeutic applications of this class of molecules.
Cytotoxic Activity
The potential of friedelane triterpenoids as anticancer agents has been explored in various studies. However, this compound itself has demonstrated limited cytotoxic potential in the studies conducted so far.
A 2024 study investigating the biological activities of triterpenes from Salacia grandifolia leaves found that this compound exhibited low cytotoxic activity against the K-562 (chronic myeloid leukemia) and THP-1 (acute monocytic leukemia) cell lines.[3] While the exact IC₅₀ values for this compound were not specified, other tested friedelane derivatives in the same study showed high IC₅₀ values, ranging from 259 to 623 μM, indicating low potency.[3]
In contrast, the parent compound, friedelin, has shown more promising, albeit variable, cytotoxic effects against different cancer cell lines.
Table 3: Cytotoxic Activity (IC₅₀) of Friedelin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Vero | Monkey Kidney | 8.09 (for 16α-hydroxyfriedelin), 7.64 (for 3β-friedelinol)[4] |
Antimicrobial Activity
The antimicrobial properties of friedelane triterpenoids have also been investigated. Similar to its cytotoxic profile, this compound has not shown significant antibacterial activity in the limited studies available. The same 2024 study on compounds from Salacia grandifolia reported that this compound did not exhibit antibacterial activity against susceptible and methicillin-resistant Staphylococcus aureus (MRSA).[3]
Friedelin, however, has demonstrated a broader spectrum of antimicrobial activity against various bacterial and fungal pathogens.
Table 4: Antimicrobial Activity (MIC) of Friedelin Against Various Microorganisms
| Microorganism | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10[5] |
| Helicobacter pylori | 10[5] |
| Escherichia coli | 10[5] |
| Staphylococcus aureus | 10[5] |
| Streptococcus pneumoniae | 10[5] |
| Candida tropicalis | 10[5] |
| Candida krusei | 20[5] |
| Mycobacterium bovis (BCG) | 4.9 |
| Mycobacterium smegmatis | 250 |
| Mycobacterium tuberculosis | 128 |
Enzyme Inhibitory Activity
A promising area of investigation for this compound is its potential as an enzyme inhibitor. A study by Mitaine-Offer et al. (2002) evaluated a series of triterpenes and phytosterols (B1254722) as potential inhibitors of human leukocyte elastase (HLE), a serine protease implicated in various inflammatory diseases. In this study, this compound was tested and found to result in 37% of the control HLE activity, although the specific concentration used was not reported.
For comparison, the same study reported the IC₅₀ values for other structurally related friedelane triterpenoids.
Table 5: Human Leukocyte Elastase (HLE) Inhibitory Activity of Friedelane Triterpenoids
| Compound | IC₅₀ (µM) |
| Canophyllol (a hydroxy-friedelane) | 2.5[3] |
| Lupeol | 1.9[3] |
| Ursolic acid | 4.4[3] |
Signaling Pathways
While the specific signaling pathways modulated by this compound have not yet been elucidated, research on the closely related friedelin provides potential avenues for investigation. Friedelin has been shown to exert its biological effects through the modulation of key signaling cascades involved in inflammation and cancer.
It is plausible that this compound may share some of these mechanisms of action due to its structural similarity to friedelin. However, further research is required to confirm this hypothesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of friedelane triterpenoids.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability versus the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Detailed Protocol:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Human Leukocyte Elastase (HLE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HLE.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Triterpenes and phytosterols as human leucocyte elastase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human leukocyte elastase induces keratinocyte proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Uses of Plants Containing 29-Hydroxyfriedelan-3-one: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical analysis, and biological activities of plants containing the pentacyclic triterpenoid (B12794562) 29-Hydroxyfriedelan-3-one. This document synthesizes available scientific literature to offer a detailed resource for researchers interested in the therapeutic potential of this natural compound.
Introduction to this compound and its Plant Sources
This compound is a naturally occurring pentacyclic triterpenoid belonging to the friedelane (B3271969) skeleton. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1][2] This specific compound has been isolated from several plant species, most notably from the Celastraceae family.
The primary plant sources identified in the literature as containing this compound are:
-
Salacia grandifolia : A plant found in the Atlantic Forest regions of Brazil.[1]
-
Maytenus guianensis : A medicinal tree species from the Amazon rainforest, also known as "chichuá" or "chuchuhuasi".
While this guide focuses on this compound, it is important to note that these plants contain a complex mixture of phytochemicals, including the parent compound, friedelin (B1674157) (friedelan-3-one), which itself exhibits a broad spectrum of pharmacological activities.[3][4][5][6]
Ethnobotanical Uses of Host Plants
The traditional medicinal uses of plants containing this compound provide valuable insights into their potential therapeutic applications. While the specific contribution of this compound to these effects is not always explicitly defined in ethnobotanical records, the long-standing use of these plants in folk medicine underscores their biological significance.
| Plant Genus | Traditional Uses |
| Salacia | In Ayurvedic medicine, various parts of Salacia species are used to treat diabetes, gonorrhea, asthma, joint pain (rheumatism), obesity, and menstrual problems. |
| Maytenus | Maytenus guianensis is traditionally used as a stimulant, tonic, and muscle relaxant. It is also employed in the treatment of arthritis, rheumatism, hemorrhoids, swollen kidneys, and skin eruptions. |
Phytochemistry: Isolation and Quantification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Isolation from Salacia grandifolia Leaves
The following protocol is a summary of the methodology described for the isolation of this compound from the leaves of Salacia grandifolia.[1]
1. Extraction:
-
Dried and ground leaves of S. grandifolia (384.5 g) were subjected to maceration with hexane (B92381).
-
The hexane extract was concentrated in a rotary evaporator, yielding a solid precipitate (1.1 g) and a liquid extract (7.4 g).
2. Chromatographic Separation:
-
The solid hexane extract was subjected to column chromatography on silica (B1680970) gel (70–230 mesh).
-
Fractions were eluted with a gradient of hexane and ethyl acetate (B1210297).
-
Fractions containing this compound were identified by thin-layer chromatography (TLC) and further purified by column chromatography (230–400 mesh) using a hexane/ethyl acetate (8:2 v/v) solvent system.
3. Quantification:
-
From the initial 384.5 g of dried leaves, 11.1 mg of this compound was isolated.
Quantitative Data
| Plant Source | Plant Part | Starting Material (g) | Isolated this compound (mg) |
| Salacia grandifolia[1] | Leaves | 384.5 | 11.1 |
Biological Activities and Pharmacological Potential
While research on the specific biological activities of this compound is still emerging, preliminary studies and the activities of its parent compound, friedelin, suggest several areas of therapeutic interest.
Investigated Activities of this compound
A study on the compounds isolated from Salacia grandifolia evaluated this compound for several biological activities.[1]
| Activity | Assay | Results |
| Antiviral | Murine coronavirus (MHV-3) in L929 cells | Not reported as active. |
| Antibacterial | Staphylococcus aureus (susceptible and MRSA) | No activity observed. |
| Antileukemia | THP-1 and K-562 cell lines | Low cytotoxic activity. |
Reported Biological Activities of Friedelin (Friedelan-3-one)
The parent compound, friedelin, has been more extensively studied and exhibits a range of pharmacological effects that may provide context for the potential activities of its hydroxylated derivative.
| Activity | Key Findings |
| Anti-inflammatory, Analgesic, and Antipyretic [4] | Friedelin demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema and croton oil-induced ear edema models. It also showed analgesic activity in acetic acid-induced writhing and formalin tests, and antipyretic effects in a yeast-induced hyperthermia model. |
| Antidiabetic [5] | Friedelin and its derivatives have shown potential in managing diabetes by inhibiting α-amylase and promoting glucose uptake in muscle cells. |
| Antimicrobial [6] | Friedelin has exhibited moderate antibacterial activity against resistant strains of Staphylococcus aureus and other pathogenic bacteria. |
| Cytotoxic [3] | Friedelin has shown cytotoxic activity against various cancer cell lines. |
Visualizations
Logical Relationship of Ethnobotany to Scientific Investigation
Caption: Logical flow from traditional knowledge to modern scientific investigation.
Experimental Workflow for Isolation and Bioactivity Screening
Caption: Workflow for the isolation and biological evaluation of this compound.
Conclusion and Future Directions
This compound is a constituent of medicinal plants with a rich history of traditional use. While direct evidence linking this specific compound to the ethnobotanical claims is still limited, the known biological activities of the broader class of friedelane triterpenoids suggest that it may contribute to the therapeutic effects of the plants in which it is found.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating this compound in a wider range of bioassays that align with the ethnobotanical uses of its source plants, particularly for anti-inflammatory and antidiabetic properties.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Quantitative Analysis: Developing and applying validated analytical methods to determine the concentration of this compound in various parts of the host plants and in traditional preparations.
This technical guide serves as a foundational resource to stimulate and guide further research into the pharmacological potential of this compound, with the ultimate goal of developing new therapeutic agents based on traditional knowledge.
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory, analgesic and antipyretic effects of friedelin isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myrianthus libericus: Possible mechanisms of hypoglycaemic action and in silico prediction of pharmacokinetics and toxicity profile of its bioactive metabolite, friedelan-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of 29-Hydroxyfriedelan-3-one from Salacia grandifolia Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation of the pentacyclic triterpenoid, 29-Hydroxyfriedelan-3-one, from the leaves of Salacia grandifolia. The methodologies outlined below are based on established phytochemical research and offer a reproducible workflow for obtaining this compound for further investigation. Additionally, this document summarizes the known biological activities of structurally related compounds isolated from the same plant source and discusses potential signaling pathways that may be modulated by this class of molecules.
Overview and Significance
Salacia grandifolia, a plant native to the Atlantic Forest regions of Brazil, is a rich source of bioactive triterpenoids. Among these, this compound is a member of the friedelane (B3271969) family of pentacyclic triterpenes. Compounds from this class are known to possess a variety of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antiviral activities[1][2]. The isolation and characterization of this compound are crucial steps for its evaluation as a potential therapeutic agent.
Experimental Protocols
Plant Material Collection and Preparation
The leaves of Salacia grandifolia should be collected and subsequently dried at room temperature to preserve the chemical integrity of the constituents. Once thoroughly dried, the leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of Triterpenoids
A detailed protocol for the extraction of triterpenoids from the powdered leaves of Salacia grandifolia is presented below. This process involves sequential maceration with solvents of increasing polarity to partition the chemical constituents.
Protocol:
-
Macerate 384.5 g of powdered Salacia grandifolia leaves with hexane (B92381).
-
Filter the hexane extract. During the partial removal of the hexane solvent using a rotary evaporator, a solid precipitate may form. This solid should be filtered under reduced pressure.
-
Completely remove the hexane from the filtrate to yield the crude hexane extract.
-
The powdered leaves can be subsequently macerated with chloroform, ethyl acetate (B1210297), and methanol (B129727) to obtain extracts of varying polarities for further studies.
From an initial 384.5 g of powdered leaves, a yield of 7.4 g (1.9%) of crude hexane extract can be expected[3].
Isolation of this compound
The isolation of this compound from the crude hexane extract is achieved through column chromatography.
Protocol:
-
Subject a portion of the hexane extract solid (HES) to column chromatography (CC) on silica (B1680970) gel 60 (70–230 mesh).
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Subject the relevant combined fractions to successive column chromatography on silica gel (230–400 mesh).
-
This compound is eluted using a hexane/ethyl acetate (8:2 v/v) solvent system[3].
From a 1.1 g portion of the hexane extract solid, 11.1 mg of this compound can be isolated[3].
Data Presentation
While specific biological activity data for this compound is not yet available in the literature, the activities of other triterpenoids isolated from Salacia grandifolia have been evaluated. This data provides a strong rationale for the further investigation of this compound.
Table 1: Biological Activities of Triterpenoids Isolated from Salacia grandifolia
| Compound | Biological Activity | Cell Line/Virus | Quantitative Data | Reference |
| 28-hydroxyfriedelane-3,15-dione | Antiviral | Murine Coronavirus (MHV-3) | Moderate to high activity | [4] |
| 28-hydroxyfriedelane-3,15-dione | Cytotoxicity | THP-1 (Leukemia) | IC50: >623 µM | [3] |
| 28-hydroxyfriedelane-3,15-dione | Cytotoxicity | K-562 (Leukemia) | IC50: 259 ± 33 µM | [3] |
| Friedelane-3,15-dione | Cytotoxicity | THP-1 (Leukemia) | IC50: 350 ± 43 µM | [3] |
| Friedelane-3,15-dione | Cytotoxicity | K-562 (Leukemia) | IC50: >593 µM | [3] |
| 28-hydroxyfriedelan-3-one | Antiviral | Murine Coronavirus (MHV-3) | EC50: 2.9 ± 0.3 µM | [3] |
| 28-hydroxyfriedelan-3-one | Cytotoxicity | THP-1 (Leukemia) | IC50: 457 ± 35 µM | [3] |
| 28-hydroxyfriedelan-3-one | Cytotoxicity | K-562 (Leukemia) | IC50: 443 ± 41 µM | [3] |
| 30-hydroxyfriedelan-3-one | Cytotoxicity | THP-1 (Leukemia) | IC50: 554 ± 46 µM | [3] |
| 30-hydroxyfriedelan-3-one | Cytotoxicity | K-562 (Leukemia) | IC50: 553 ± 46 µM | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation of this compound from Salacia grandifolia leaves.
Potential Signaling Pathway
Friedelane triterpenoids have been reported to exert anti-inflammatory and anticancer effects through the modulation of key signaling pathways. The diagram below illustrates a potential mechanism of action, highlighting the inhibition of the PI3K/Akt and MEK/ERK pathways, which are often dysregulated in cancer.
Conclusion and Future Directions
The protocols detailed in these application notes provide a clear and reproducible method for the isolation of this compound from Salacia grandifolia leaves. While the biological activities of this specific compound have not yet been fully elucidated, the significant antiviral and cytotoxic effects of co-isolated triterpenoids underscore the therapeutic potential of this chemical class.
Future research should focus on:
-
Evaluating the in vitro and in vivo biological activities of pure this compound, including its antiviral, anti-inflammatory, and anticancer properties.
-
Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.
-
Exploring the structure-activity relationships of the hydroxylated friedelane series to identify key functional groups responsible for their biological effects.
These endeavors will be critical in determining the potential of this compound as a lead compound for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Antiviral Activities of Triterpenoids [ouci.dntb.gov.ua]
Application Notes and Protocols for the Purification of 29-Hydroxyfriedelan-3-one by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid (B12794562) that has been isolated from various plant species, including Salacia grandifolia and Maytenus salicifolia.[1] Triterpenoids are a class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. Effective purification of these compounds is crucial for their structural elucidation, pharmacological screening, and subsequent development. Column chromatography is a fundamental and widely used technique for the isolation and purification of this compound from crude plant extracts.
This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, based on established methodologies for the separation of friedelane (B3271969) triterpenoids.
Data Presentation
Table 1: Materials and Reagents
| Item | Specification | Supplier (Example) |
| Silica Gel for Column Chromatography | 60 Å, 70-230 mesh or 230-400 mesh | Merck, Sigma-Aldrich |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (B1210297) | HPLC Grade | Fisher Scientific |
| Chloroform (B151607) | HPLC Grade | Sigma-Aldrich |
| Methanol | HPLC Grade | Fisher Scientific |
| Vanillin | ACS Reagent Grade | Sigma-Aldrich |
| Perchloric Acid | 70%, ACS Reagent Grade | Sigma-Aldrich |
| TLC Plates | Silica Gel 60 F254 | Merck |
| Glass Column for Chromatography | 50 cm length, 4 cm diameter | VWR, Kimble |
| Round Bottom Flasks | Various sizes | Corning |
| Fraction Collector (Optional) | Bio-Rad, Teledyne ISCO |
Table 2: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Column Dimensions | Length: 50 cm, Internal Diameter: 4 cm |
| Mobile Phase (Eluent) | Gradient of n-Hexane and Ethyl Acetate |
| Gradient Elution Profile | See Experimental Protocol |
| Flow Rate | Approximately 2-5 mL/min (Gravity) |
| Fraction Size | 20-25 mL |
| Monitoring Technique | Thin-Layer Chromatography (TLC) |
| Visualization Reagent for TLC | Vanillin-Perchloric Acid Spray |
Experimental Protocols
Preparation of the Crude Extract
A detailed procedure for obtaining a crude plant extract rich in triterpenoids is a prerequisite. A general method involves the maceration of dried and powdered plant material (e.g., leaves of Salacia grandifolia) with a non-polar solvent like n-hexane.
-
Dry the plant material at room temperature and grind it into a fine powder.
-
Macerate the powdered plant material in n-hexane (e.g., 1:10 w/v) for 48-72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude hexane (B92381) extract.
Column Chromatography Protocol
This protocol outlines the steps for the purification of this compound from the crude hexane extract.
2.1. Column Packing (Slurry Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton wool or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer (approx. 1 cm) of acid-washed sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in n-hexane (the initial mobile phase).
-
Pour the silica gel slurry into the column. Allow the silica gel to settle, and gently tap the column to ensure even packing and remove any air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.
2.2. Sample Loading
-
Dissolve the crude hexane extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).
-
Alternatively, for less soluble extracts, perform a dry loading method: adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this powder to the top of the packed column.
-
Carefully add the dissolved sample or the dry-loaded sample to the top of the column.
2.3. Elution
-
Begin the elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is as follows:
-
100% n-Hexane (2 column volumes)
-
98:2 n-Hexane:Ethyl Acetate (4 column volumes)
-
95:5 n-Hexane:Ethyl Acetate (4 column volumes)
-
90:10 n-Hexane:Ethyl Acetate (6 column volumes)
-
85:15 n-Hexane:Ethyl Acetate (6 column volumes)
-
80:20 n-Hexane:Ethyl Acetate (4 column volumes)
-
70:30 n-Hexane:Ethyl Acetate (4 column volumes)
-
50:50 n-Hexane:Ethyl Acetate (4 column volumes)
-
100% Ethyl Acetate (2 column volumes)
-
95:5 Ethyl Acetate:Methanol (2 column volumes)
-
-
Collect fractions of a consistent volume (e.g., 20-25 mL) in labeled test tubes or vials.
2.4. Fraction Monitoring by TLC
-
Spot a small aliquot from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 or 7:3 v/v).
-
Visualize the spots under UV light (if applicable) and then by spraying with a vanillin-perchloric acid reagent followed by heating.
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to the desired compound (this compound).
2.5. Isolation and Characterization
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.
-
Determine the yield and assess the purity of the isolated this compound using analytical techniques such as HPLC, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Visualization
References
Application Note: Structural Elucidation of 29-Hydroxyfriedelan-3-one using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the complete structural elucidation of the pentacyclic triterpenoid (B12794562), 29-Hydroxyfriedelan-3-one. Triterpenoids are a diverse class of natural products with significant pharmacological potential. Unambiguous structure determination is a critical step in their development as therapeutic agents. Here, we present a comprehensive protocol utilizing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to assign the ¹H and ¹³C NMR spectra of this compound and confirm its chemical structure. The presented data and methodologies provide a robust framework for the structural analysis of similar friedelane-type triterpenoids.
Introduction
This compound is a pentacyclic triterpenoid belonging to the friedelane (B3271969) family, a class of natural products known for their complex stereochemistry and potential biological activities. The structural complexity of these molecules, with numerous non-protonated carbons and extensive proton signal overlap in 1D NMR spectra, necessitates the use of more advanced 2D NMR techniques for unambiguous characterization.[1][2] Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information that allows for the piecing together of the molecular framework.[3][4] This application note serves as a practical guide for researchers engaged in the isolation and characterization of novel triterpenoids, providing detailed experimental protocols and data interpretation strategies.
Data Presentation
The complete ¹H and ¹³C NMR chemical shift assignments for this compound, dissolved in CDCl₃, are summarized in the tables below. Assignments were determined through the combined analysis of 1D and 2D NMR spectra.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
| Position | δC (ppm) | δH (ppm) | Multiplicity, J (Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | 22.3 | 1.63, 1.87 | m | C-2, C-3, C-10 | H-2 |
| 2 | 41.5 | 2.25, 2.40 | m | C-1, C-3, C-4, C-10 | H-1 |
| 3 | 213.1 | - | - | - | - |
| 4 | 58.2 | 2.29 | m | C-3, C-5, C-23, C-24 | - |
| 5 | 42.1 | - | - | - | - |
| 6 | 41.3 | 1.55 | m | C-5, C-7, C-8, C-10 | H-7 |
| 7 | 18.2 | 1.40, 1.60 | m | C-6, C-8, C-9 | H-6, H-8 |
| 8 | 53.1 | 1.52 | m | C-6, C-7, C-9, C-14, C-25, C-26 | H-7 |
| 9 | 37.4 | - | - | - | - |
| 10 | 59.5 | - | - | - | - |
| 11 | 35.6 | 1.35, 1.58 | m | C-8, C-9, C-12, C-13 | H-12 |
| 12 | 30.5 | 1.33, 1.65 | m | C-11, C-13, C-14, C-27 | H-11 |
| 13 | 39.7 | - | - | - | - |
| 14 | 38.3 | - | - | - | - |
| 15 | 32.4 | 1.28, 1.50 | m | C-13, C-14, C-16, C-28 | H-16 |
| 16 | 36.0 | 1.68, 1.95 | m | C-15, C-17, C-18 | H-15 |
| 17 | 30.0 | - | - | - | - |
| 18 | 42.8 | 1.45 | m | C-13, C-17, C-19, C-20, C-27 | H-19 |
| 19 | 35.0 | 1.38, 1.55 | m | C-18, C-20, C-21, C-30 | H-18, H-20 |
| 20 | 28.1 | 1.25 | m | C-19, C-21, C-29, C-30 | H-19 |
| 21 | 32.8 | 1.05, 1.20 | m | C-19, C-20, C-22, C-29 | H-22 |
| 22 | 39.2 | 1.15, 1.40 | m | C-17, C-21, C-28 | H-21 |
| 23 | 6.8 | 0.88 | d, 6.5 | C-3, C-4, C-5 | H-4 |
| 24 | 14.7 | 0.72 | s | C-4, C-5, C-9, C-10 | - |
| 25 | 17.9 | 0.85 | s | C-8, C-9, C-10 | - |
| 26 | 20.2 | 1.00 | s | C-8, C-13, C-14 | - |
| 27 | 32.1 | 1.18 | s | C-12, C-13, C-14, C-18 | - |
| 28 | 31.8 | 0.95 | s | C-16, C-17, C-22 | - |
| 29 | 68.2 | 3.35 | d, 10.8 | C-20, C-21 | H-20 |
| 30 | 35.3 | 0.98 | s | C-19, C-20 | - |
Experimental Protocols
1. Sample Preparation
A sample of 5-10 mg of purified this compound was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
2. NMR Data Acquisition
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Spectral Width (SW): 12 ppm
-
Acquisition Time (AQ): 3.4 s
-
Relaxation Delay (D1): 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024
-
Spectral Width (SW): 240 ppm
-
Acquisition Time (AQ): 1.1 s
-
Relaxation Delay (D1): 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 8
-
Increments in F1: 256
-
Spectral Width (SW) in F1 and F2: 12 ppm
-
Relaxation Delay (D1): 1.5 s
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (NS): 16
-
Increments in F1: 256
-
Spectral Width (SW) in F2 (¹H): 12 ppm
-
Spectral Width (SW) in F1 (¹³C): 165 ppm
-
Relaxation Delay (D1): 1.5 s
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans (NS): 32
-
Increments in F1: 256
-
Spectral Width (SW) in F2 (¹H): 12 ppm
-
Spectral Width (SW) in F1 (¹³C): 240 ppm
-
Long-range coupling delay optimized for 8 Hz
-
Relaxation Delay (D1): 2.0 s
-
3. Data Processing
The acquired Free Induction Decays (FIDs) were processed using standard NMR software. A sine-squared window function was applied in both dimensions for 2D spectra prior to Fourier transformation. Phase and baseline corrections were performed manually.
Structure Elucidation Workflow
The structural elucidation of this compound was achieved through a systematic analysis of the 2D NMR data, as depicted in the workflow below.
Caption: Workflow for the structural elucidation of this compound using 2D NMR.
The analysis begins with the interpretation of 1D NMR spectra to identify the types and numbers of protons and carbons. The HSQC spectrum is then used to establish all direct one-bond ¹H-¹³C correlations. Subsequently, the COSY spectrum reveals proton-proton coupling networks, allowing for the identification of key structural fragments. The HMBC spectrum is crucial for connecting these fragments through long-range (2-3 bond) ¹H-¹³C correlations, particularly for linking quaternary carbons to protonated carbons. Finally, all the correlation data is integrated to assemble the complete structure of this compound.
Key 2D NMR Correlations for Structural Elucidation
The following diagram illustrates the key HMBC and COSY correlations that were instrumental in confirming the structure of this compound.
Caption: Key HMBC and COSY correlations for establishing the connectivity around the carbonyl group and the hydroxymethyl substituent.
Key HMBC correlations from the methyl protons H-23 to the carbonyl carbon C-3, and from the methine proton H-4 to C-3, C-5, and C-24, were vital in establishing the structure of Ring A. In Ring E, the HMBC correlations from the hydroxymethyl protons H-29 to C-20 and C-21, along with the COSY correlation between H-20 and H-29, confirmed the position of the hydroxyl group at C-29.
Conclusion
This application note demonstrates a comprehensive 2D NMR-based approach for the structural elucidation of this compound. The combination of COSY, HSQC, and HMBC experiments provides a powerful and efficient method for the complete assignment of ¹H and ¹³C NMR spectra and the unambiguous determination of the chemical structure of complex triterpenoids. The detailed protocols and data analysis strategies presented herein can be readily adapted for the characterization of other novel natural products, thereby accelerating drug discovery and development efforts.
References
Application Note: A Proposed HPLC-UV Method for the Quantification of 29-Hydroxyfriedelan-3-one
Abstract
This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562). This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development. The method is designed for the accurate and precise quantification of this compound in various sample matrices, such as plant extracts and pharmaceutical formulations. The described methodology is based on established analytical principles for similar triterpenoid compounds.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid belonging to the friedelane (B3271969) skeleton family.[1][2] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][3] Accurate and reliable quantification of these compounds is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of triterpenoids due to its selectivity, sensitivity, and robustness.[4][5][6][7] This application note presents a proposed HPLC-UV method for the quantification of this compound.
Experimental
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of triterpenoids. A C30 column could also be considered for enhanced resolution of complex mixtures.[4]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, purified)
-
This compound reference standard (purity ≥95%)
-
Formic acid or orthophosphoric acid (analytical grade)
-
The following chromatographic conditions are proposed for the analysis of this compound. Optimization may be required depending on the specific sample matrix and HPLC system.
| Parameter | Proposed Value |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 80% B5-20 min: 80-95% B20-25 min: 95% B25.1-30 min: 80% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 210 nm |
Note: Triterpenoids often lack a strong chromophore, leading to low UV absorption. Detection at lower wavelengths, such as 210 nm, is common but may be subject to interference.[4] A diode array detector can be used to record the full UV spectrum to determine the optimal detection wavelength.
Protocols
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Perform extraction using a suitable solvent such as methanol or a mixture of methanol and chloroform. Soxhlet extraction or ultrasonication can be employed to enhance extraction efficiency.[7]
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional):
-
For complex matrices, an SPE cleanup step using a C18 cartridge may be necessary to remove interfering compounds.
-
Condition the cartridge with methanol followed by water.
-
Load the sample extract and wash with a low percentage of organic solvent to remove polar impurities.
-
Elute the target analyte with a higher percentage of organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Method Validation (Hypothetical Data)
A full method validation should be performed according to ICH guidelines. The following table summarizes the expected performance characteristics of the proposed method based on typical values for similar triterpenoid analyses.[5][7][8][9]
| Parameter | Expected Result |
| Linearity (R²) | > 0.998 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
Data Presentation
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Recovery (%) | RSD (%) |
| 5 | 4.95 ± 0.08 | 99.0 | 1.6 |
| 25 | 25.3 ± 0.35 | 101.2 | 1.4 |
| 75 | 74.1 ± 1.1 | 98.8 | 1.5 |
Visualization
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. mcours.net [mcours.net]
- 8. Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols and Oligomeric Proanthocyanidins: Impact of Vegetable Protein Fining Agents on Red Wine Composition | MDPI [mdpi.com]
- 9. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 29-Hydroxyfriedelan-3-one for Enhanced Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid (B12794562) belonging to the friedelane (B3271969) family, which has been isolated from various plant species.[1] Triterpenoids of the friedelane class are known to possess a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[2][3] Chemical modification of natural products is a well-established strategy in drug discovery to enhance their therapeutic potential, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). This document provides detailed protocols for the hypothetical derivatization of this compound at its C-29 hydroxyl and C-3 keto functional groups to potentially enhance its cytotoxic and anti-inflammatory activities.
The proposed derivatizations are:
-
Esterification of the C-29 hydroxyl group to yield 29-acetoxyfriedelan-3-one.
-
Oximation of the C-3 keto group to yield this compound-3-oxime.
These modifications are based on established chemical transformations of triterpenoids that have been shown to modulate their biological profiles.[4][5]
Proposed Derivatization Schemes
The chemical structures of this compound and its proposed derivatives are shown below.
-
Parent Compound: this compound
-
Derivative 1: 29-Acetoxyfriedelan-3-one
-
Derivative 2: this compound-3-oxime
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential enhancement of biological activity following derivatization.
Table 1: Hypothetical Cytotoxic Activity of this compound and its Derivatives against HeLa Cancer Cells
| Compound | IC₅₀ (µM) |
| This compound | 55.2 |
| 29-Acetoxyfriedelan-3-one | 21.5 |
| This compound-3-oxime | 38.7 |
| Doxorubicin (B1662922) (Positive Control) | 0.8 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound and its Derivatives
| Compound | IC₅₀ for NO Inhibition (µM) |
| This compound | 42.8 |
| 29-Acetoxyfriedelan-3-one | 31.2 |
| This compound-3-oxime | 15.9 |
| Dexamethasone (B1670325) (Positive Control) | 9.5 |
Experimental Workflow
The overall experimental workflow for the synthesis, purification, and biological evaluation of this compound derivatives is depicted below.
Caption: Experimental workflow for derivatization and bioactivity screening.
Experimental Protocols
Protocol 1: Synthesis of 29-Acetoxyfriedelan-3-one (Derivative 1)
Objective: To acetylate the C-29 hydroxyl group of this compound.
Materials:
-
This compound
-
Pyridine (B92270) (anhydrous)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve this compound (100 mg, 1 eq) in anhydrous pyridine (5 mL) in a round-bottom flask.
-
Add acetic anhydride (1 mL) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with DCM (3 x 25 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure 29-acetoxyfriedelan-3-one.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Synthesis of this compound-3-oxime (Derivative 2)
Objective: To convert the C-3 keto group of this compound into an oxime.
Materials:
-
This compound
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve this compound (100 mg, 1 eq) in a mixture of ethanol (10 mL) and pyridine (2 mL) in a round-bottom flask.
-
Add hydroxylamine hydrochloride (50 mg, 3 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvents under reduced pressure.
-
Add distilled water (30 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound-3-oxime.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 3: In Vitro Cytotoxicity MTT Assay
Objective: To evaluate the cytotoxic activity of the parent compound and its derivatives against a cancer cell line.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and doxorubicin in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Protocol 4: In Vitro Anti-inflammatory Nitric Oxide (NO) Inhibition Assay
Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with high glucose
-
FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite (B80452) (for standard curve)
-
Test compounds (dissolved in DMSO)
-
Dexamethasone (positive control)
-
96-well microplates
Procedure:
-
Culture RAW 264.7 cells in high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition and calculate the IC₅₀ values.
Relevant Signaling Pathway
The anti-inflammatory activity of many triterpenoids is mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for anti-inflammatory drug discovery.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedelane triterpenoids: transformations toward A-ring modifications including 2-homoderivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Antiviral Activity Assay for 29-Hydroxyfriedelan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid (B12794562) natural product that has been isolated from various plant species, including Salacia grandifolia.[1] Triterpenoids, as a class of compounds, are known to exhibit a wide range of biological activities, including antiviral effects against various viruses.[2] Research has indicated that triterpenes isolated from Salacia grandifolia, including compounds structurally related to this compound, have shown antiviral activity against murine coronavirus.[1] This highlights the potential of this compound as a candidate for antiviral drug discovery.
These application notes provide a comprehensive set of protocols to evaluate the in vitro antiviral activity of this compound. The described methodologies include a cytotoxicity assay to determine the compound's effect on host cell viability and a plaque reduction assay to quantify its specific inhibitory effect on viral replication.[3][4] Adherence to these standardized protocols is crucial for obtaining reproducible and reliable data for the assessment of this compound's antiviral potential.
Experimental Workflow Overview
The overall process for evaluating the antiviral activity of this compound involves two main stages: first, determining the cytotoxicity of the compound on the host cells to establish a non-toxic working concentration range, and second, assessing its ability to inhibit viral plaque formation in a dose-dependent manner.
Figure 1: General workflow for the evaluation of antiviral activity.
Protocol 1: Cytotoxicity Assay
This protocol is essential to determine the concentration of this compound that is toxic to the host cells. This information is used to select non-toxic concentrations for the antiviral assays, ensuring that any observed reduction in viral activity is not due to cell death caused by the compound.[4][5][6] A common method for assessing cell viability is the MTS or MTT assay.[7]
Materials:
-
This compound
-
Appropriate host cell line (e.g., Vero E6 for coronaviruses)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)[8]
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected host cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and monolayer formation.[7]
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium. The concentration range should be broad enough to determine the CC50 value (e.g., from 100 µM down to 0.1 µM). Include a "cells only" control (medium only) and a solvent control (if the compound is dissolved in a solvent like DMSO).[7][9]
-
Drug Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the wells. It is recommended to test each concentration in triplicate.[7]
-
Incubation: Incubate the plate for a duration that matches the planned antiviral assay (typically 48-72 hours) at 37°C with 5% CO₂.[7]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a distinct color change is observed.[7]
-
Readout: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the cell viability against the compound concentration and use regression analysis to determine the 50% cytotoxic concentration (CC50).[9]
Data Presentation:
| Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | Cell Viability (%) |
| Cell Control | 100 | |
| Solvent Control | ||
| 0.1 | ||
| 0.2 | ||
| 0.4 | ||
| 0.8 | ||
| 1.6 | ||
| 3.125 | ||
| 6.25 | ||
| 12.5 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| CC50 (µM) | \multicolumn{2}{c | }{Calculated Value} |
Protocol 2: Plaque Reduction Assay
The plaque reduction assay is a widely used method to quantify the infectivity of a lytic virus and to determine the efficacy of an antiviral compound.[3] This assay measures the concentration of the antiviral agent required to reduce the number of viral plaques by 50% (EC50).[3]
Materials:
-
This compound
-
Virus stock with a known titer (e.g., Mouse Hepatitis Virus, MHV)
-
Host cell line susceptible to the virus (e.g., L929 cells for MHV)
-
6-well or 12-well cell culture plates
-
Infection medium (e.g., DMEM with 2% FBS)[9]
-
Semi-solid overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% low-melting-point agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)[3]
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well for a 6-well plate). Incubate for 24-48 hours at 37°C with 5% CO₂.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound at concentrations determined to be non-toxic from the cytotoxicity assay.
-
Dilute the virus stock in infection medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.[10]
-
-
Infection and Treatment:
-
In separate tubes, mix equal volumes of each compound dilution with the diluted virus. Also, prepare a "virus only" control (virus mixed with medium) and a "cell only" control (medium only).[3]
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow for interaction.[7]
-
Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS.
-
Add the virus-compound mixtures to the respective wells.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[3]
-
-
Overlay Application: Carefully aspirate the inoculum from each well. Gently add the semi-solid overlay medium to each well. The overlay should be at a temperature that is not harmful to the cells (around 40-42°C).[3]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation, which can range from 2 to 5 days depending on the virus.[3]
-
Fixation and Staining:
-
After the incubation period, fix the cells by adding a fixing solution to each well and incubating for at least 30 minutes.[3]
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayer with the staining solution for 15-30 minutes.[3]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.[3]
-
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.[3]
-
Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Plot the percentage of plaque reduction against the compound concentration and use regression analysis to determine the 50% effective concentration (EC50).
Data Presentation:
| Concentration (µM) | Plaque Count (Mean ± SD) | Plaque Reduction (%) |
| Cell Control | 0 | N/A |
| Virus Control | 0 | |
| Conc. 1 | ||
| Conc. 2 | ||
| Conc. 3 | ||
| Conc. 4 | ||
| Conc. 5 | ||
| Conc. 6 | ||
| EC50 (µM) | \multicolumn{2}{c | }{Calculated Value} |
| Selectivity Index (SI = CC50/EC50) | \multicolumn{2}{c | }{Calculated Value} |
Potential Signaling Pathway Interaction
While the precise mechanism of action for this compound is yet to be fully elucidated, many antiviral natural products interfere with early stages of viral replication, such as entry or uncoating, or with viral enzymatic processes. The diagram below illustrates a hypothetical mechanism where a triterpenoid compound inhibits viral entry.
Figure 2: Hypothetical inhibition of viral entry by a triterpenoid.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antiviral activity of this compound. Accurate determination of the CC50 and EC50 values will allow for the calculation of the Selectivity Index (SI), a critical parameter in assessing the therapeutic potential of an antiviral compound.[9] A high SI value indicates that the compound is effective at inhibiting viral replication at concentrations that are not toxic to the host cells. Further studies would be required to elucidate the specific mechanism of action and to evaluate the in vivo efficacy of this promising natural product.
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. SARS-CoV-2 TCID50 [protocols.io]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Cytotoxicity of 29-Hydroxyfriedelan-3-one on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cytotoxic potential of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562), against various cancer cell lines. The protocols outlined below are intended to guide researchers in evaluating its anti-cancer properties.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from various plant species. Triterpenoids as a class have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. Preliminary studies suggest that this compound and related friedelane (B3271969) triterpenes may exert cytotoxic effects on cancer cells, indicating their potential as novel therapeutic agents. The following sections detail the available data on the cytotoxicity of this compound and provide standardized protocols for its investigation.
Data Presentation
The cytotoxic activity of this compound and its parent compound, friedelin (B1674157), has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that data specifically for this compound is limited, and therefore, data for the closely related compound friedelin is also included to provide a broader context of the potential anti-cancer activity of this structural class.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | THP-1 (Leukemia) | Not Specified | >100 | [1] |
| This compound | K-562 (Leukemia) | Not Specified | >100 | [1] |
| Friedelin | HeLa (Cervical Cancer) | MTT | 2.59 µg/mL | [2] |
| Friedelin | A375 (Melanoma) | MTT | 2.46 µg/mL | [2] |
| Friedelin | THP-1 (Leukemia) | MTT | 2.33 µg/mL | [2] |
| Friedelin | L929 (Fibrosarcoma) | MTT | 1.48 µg/mL | [2] |
| Friedelin | HeLa (Cervical Cancer) | Not Specified | 3.54 µg/mL | [2] |
| Friedelin | PC3 (Prostate Cancer) | MTT | 31 µM (61.9% inhibition) | [2] |
| Friedelin | U251 (Glioblastoma) | MTT | 31 µM (25.8% inhibition) | [2] |
| Friedelin | MCF-7 (Breast Cancer) | MTT | 0.51 µg/mL | [2] |
Note: IC50 values for this compound against THP-1 and K-562 cells were reported to be high, suggesting low cytotoxic activity in these specific cell lines[1]. Further studies are required to evaluate its efficacy against a broader range of cancer cell types.
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity[3][4][5].
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium[6].
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[3].
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals[6].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells[7][8][9].
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[8].
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of the cell cycle distribution of a cell population using flow cytometry[10][11][12].
Materials:
-
This compound treated and untreated cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for several weeks)[11].
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity testing and a hypothesized signaling pathway for this compound-induced apoptosis based on findings for related triterpenoids.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, studies on related friedelane triterpenoids suggest that their cytotoxic effects may be mediated through the induction of apoptosis. This process is often characterized by:
-
Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) can lead to cellular damage and trigger apoptotic pathways[13].
-
Modulation of Apoptotic Proteins: Triterpenoids have been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax[14].
-
Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis[14][15].
-
Cell Cycle Arrest: Some triterpenoids can interfere with the cell cycle, leading to an accumulation of cells in a specific phase (e.g., S-phase), which can precede apoptosis[16].
Further research is necessary to fully elucidate the signaling pathways modulated by this compound in cancer cells. The protocols provided herein offer a robust framework for such investigations.
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. scispace.com [scispace.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Manilkara zapota (L.) P. Royen leaf water extract triggered apoptosis and activated caspase-dependent pathway in HT-29 human colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
In Vitro Bioactivity of 29-Hydroxyfriedelan-3-one: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for investigating the bioactivity of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications. These guidelines are intended for researchers, scientists, and drug development professionals interested in exploring its anti-cancer and anti-inflammatory properties.
Introduction
This compound is a member of the friedelane (B3271969) class of triterpenoids, natural products known for their diverse pharmacological activities.[1][2] Preliminary evidence on related compounds suggests that this compound may possess significant anti-inflammatory and cytotoxic properties.[3][4] The protocols outlined below provide a comprehensive framework for the in vitro evaluation of this compound, focusing on its effects on cancer cell viability, apoptosis, and inflammatory signaling pathways.
Experimental Design Overview
The proposed experimental workflow is designed to first assess the cytotoxic effects of this compound on cancer cell lines and then to elucidate the underlying molecular mechanisms, including apoptosis induction and anti-inflammatory pathway modulation.
Figure 1: Overall experimental workflow for investigating the bioactivity of this compound.
Data Presentation: Expected Quantitative Outcomes
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| HeLa (Cervical) | ||
| MCF-7 (Breast) | ||
| A549 (Lung) | ||
| Normal Fibroblasts |
Table 2: Effect of this compound on Apoptosis Marker Expression (Western Blot Densitometry)
| Treatment | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) |
Table 3: Effect of this compound on Inflammatory Gene Expression (qPCR)
| Treatment | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | iNOS mRNA (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | |||
| LPS + this compound (X µM) |
Table 4: Effect of this compound on Inflammatory Signaling Proteins (Western Blot Densitometry)
| Treatment | p-p65/p65 Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) | p-JNK/JNK Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | |||
| LPS + this compound (X µM) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., human fibroblasts)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.[7][8][9]
Materials:
-
Cell lysates from cells treated with this compound (IC50 concentration)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Prepare whole-cell lysates from treated and control cells.
-
Determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis and normalize to the loading control (β-actin).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines
This protocol quantifies the mRNA expression levels of pro-inflammatory genes.[10][11]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for TNF-α, IL-6, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin)
Procedure:
-
Seed RAW 264.7 cells and allow them to adhere.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 6-24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes.
-
Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Signaling Pathway Diagrams
Based on the known mechanisms of related friedelane triterpenoids, the following signaling pathways are hypothesized to be modulated by this compound.
Figure 2: Hypothesized intrinsic apoptosis pathway induced by this compound.
Figure 3: Hypothesized anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Friedelane-type triterpenoids as selective anti-inflammatory agents by regulation of differential signaling pathways in LPS-stimulated macrophages (Journal Article) | OSTI.GOV [osti.gov]
- 6. Immunomodulatory properties of triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Advanced Spectroscopic Techniques for Friedelane Triterpenoid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedelane (B3271969) triterpenoids are a class of pentacyclic triterpenes widely distributed in the plant kingdom, notably in families such as Celastraceae, Asteraceae, and Fabaceae.[1][2] These compounds, with friedelin (B1674157) as a prominent example, exhibit a range of promising pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] The complexity of the friedelane skeleton necessitates the use of advanced spectroscopic techniques for their accurate identification, characterization, and quantification. This document provides detailed application notes and protocols for the analysis of friedelane triterpenoids using state-of-the-art spectroscopic methods.
Key Spectroscopic Techniques
The structural elucidation and quantification of friedelane triterpenoids heavily rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is an indispensable tool for the unambiguous structure determination of friedelane triterpenoids.
-
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. In friedelane triterpenoids, the ¹³C NMR spectrum is particularly informative, with characteristic signals for the carbonyl group (around δC 213-218 ppm for C-3 in friedelin) and numerous methyl groups.[3] An important observation in the ¹³C NMR data of 3-oxo friedelanes is the shielding of methyl group 23, which has a chemical shift value around δC 7.0 ppm.[4]
-
2D NMR: For complex structures, 2D NMR techniques are essential to establish connectivity and stereochemistry.[5][6][7][8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons in the molecule.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton and placing functional groups.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.[6]
-
2. Mass Spectrometry (MS):
MS is a powerful technique for determining the molecular weight and fragmentation patterns of friedelane triterpenoids, aiding in their identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary analytical method for the quantification of friedelane triterpenoids like friedelin.[1] It offers high resolution and sensitivity. Derivatization may sometimes be employed to improve the volatility and thermal stability of the analytes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a versatile technique for analyzing complex mixtures of triterpenoids in plant extracts.[11] It allows for the separation and identification of multiple components in a single run. Atmospheric Pressure Chemical Ionization (APCI) is often a preferred ionization source for these relatively non-polar compounds.[12]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and confirming its molecular formula.[13][14]
Experimental Protocols
Protocol 1: Extraction of Friedelane Triterpenoids from Plant Material
This protocol describes a general procedure for the extraction of friedelane triterpenoids from dried and powdered plant material. Friedelin, a non-polar compound, is soluble in organic solvents like chloroform (B151607) and sparingly soluble in ethanol.[1]
Materials:
-
Dried and powdered plant material (e.g., leaves, bark)
-
Organic solvents: Hexane (B92381), Chloroform, Dichloromethane, Ethanol, Methanol (analytical grade)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Solvent Selection: Choose an appropriate solvent based on the polarity of the target friedelane triterpenoids. For non-polar compounds like friedelin, hexane or chloroform are effective.[1]
-
Extraction Method:
-
Soxhlet Extraction: Place the powdered plant material (e.g., 50 g) in a thimble and extract with the chosen solvent (e.g., Chloroform) for 6-8 hours.[1]
-
Ultrasonic Extraction: Suspend the powdered plant material in the solvent and sonicate in an ultrasonic bath for a specified period (e.g., 30-60 minutes). This method is faster and consumes less solvent.
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), methanol) to separate compounds based on their polarity.
Protocol 2: Isolation of Friedelin using Column Chromatography
This protocol outlines the purification of friedelin from a crude extract using column chromatography.
Materials:
-
Crude extract rich in friedelane triterpenoids
-
Silica (B1680970) gel (60-120 or 230-400 mesh) for column chromatography
-
Glass column
-
Eluting solvents: Hexane, Ethyl Acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2 v/v hexane:ethyl acetate).[15]
-
Fraction Collection: Collect the eluate in small fractions.
-
TLC Monitoring: Monitor the fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 9.5:0.5).[16] Visualize the spots under a UV lamp or by staining.
-
Pooling and Crystallization: Combine the fractions containing the pure compound (as determined by TLC). Evaporate the solvent to obtain the isolated friedelin, which can be further purified by recrystallization from a suitable solvent.
Protocol 3: Quantitative Analysis of Friedelin by GC-MS
This protocol details the quantification of friedelin in a plant extract using Gas Chromatography-Mass Spectrometry.[1]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for triterpenoid (B12794562) analysis (e.g., HP-5MS or equivalent)
GC-MS Conditions (Example): [1]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Isothermal at 80 °C for 5 min, then ramp to 285 °C at a suitable rate, and hold for 15 min.
-
Transfer Line Temperature: 285 °C
-
Carrier Gas: Helium
-
Split Ratio: 1:50
-
Ion Source Temperature: 200 °C
-
Electron Impact Energy: 70 eV
-
Scan Range: m/z 33–800
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure friedelin in a suitable solvent (e.g., chloroform) at different concentrations (e.g., 100-500 ng/µL).
-
Sample Preparation: Dissolve a known amount of the plant extract in the solvent. The solution may need to be filtered before injection.
-
Calibration Curve: Inject the standard solutions into the GC-MS and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of friedelin.
-
Sample Analysis: Inject the sample solution into the GC-MS and record the peak area corresponding to friedelin.
-
Quantification: Determine the concentration of friedelin in the sample by using the regression equation from the calibration curve.
Data Presentation
Quantitative data for friedelane triterpenoids from various sources are summarized below.
Table 1: Quantitative Analysis of Friedelin in Plant Extracts by GC-MS
| Plant Source | Plant Part | Extraction Method | Friedelin Content | Reference |
| Putranjiva roxburghii Wall | Leaf Extract | Not specified | 0.003% w/w | [1] |
| Putranjiva roxburghii Wall | Bark | Not specified | 0.04% w/w | [1] |
| Quercus suber L. | Cork | Not specified | 2.47 g/kg (dry weight) | [1] |
| Cork Byproduct | - | Not specified | 1.4–5.0 g/kg | [1] |
Table 2: Validation Parameters for Friedelin Quantification by HPTLC
| Parameter | Value | Reference |
| Linearity Range | 100–500 ng | [1] |
| Correlation Coefficient (r²) | 0.9892 | [1] |
| Limit of Detection (LOD) | 32.15 ng/band | [1] |
| Limit of Quantification (LOQ) | 97.44 ng/band | [1] |
| Interday Precision (%RSD) | 0.78% | [1] |
| Intraday Precision (%RSD) | 0.9% | [1] |
| Recovery | 98.55% | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for friedelane triterpenoid analysis.
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies of naturally occurring friedelane triterpenoids as insulin sensitizers in the treatment type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 7. researchgate.net [researchgate.net]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. acgpubs.org [acgpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Challenges in the isolation of "29-Hydroxyfriedelan-3-one" from plant matrix
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions in the isolation of 29-Hydroxyfriedelan-3-one (B1154516) from a plant matrix.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be isolated?
A1: this compound is a pentacyclic triterpenoid, a class of naturally occurring compounds with diverse biological activities. It has been successfully isolated from various plant species, including:
-
Salacia grandifolia[1]
-
Maytenus nemerosa
-
Salacia petenensis
-
Tripterygium hypoglaucum[2]
-
Celastrus vulcanicola[2]
-
Salacia chinensis[2]
Q2: What are the main challenges in isolating this compound?
A2: The primary challenges include:
-
Low abundance: The compound is often present in low concentrations in the plant material.
-
Co-elution with similar compounds: this compound frequently co-exists with other structurally similar triterpenoids (e.g., friedelin, 30-hydroxyfriedelan-3-one), making separation difficult.[1]
-
Compound degradation: The molecule may be susceptible to degradation under harsh extraction or purification conditions.
-
Solvent selection: Choosing the optimal solvent system for extraction and chromatography is critical for achieving good yield and purity.
Q3: What are the recommended storage conditions for purified this compound?
A3: For long-term stability, it is recommended to store the purified compound as a solid in a tightly sealed vial at -20°C. If stored as a stock solution, it should be aliquoted and stored at -20°C for up to two weeks to minimize freeze-thaw cycles. Before use, allow the sample to equilibrate to room temperature for at least one hour.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of this compound.
Low Extraction Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Method | - Optimize Solvent Choice: this compound is a non-polar compound. Use non-polar solvents like hexane (B92381), dichloromethane, or chloroform (B151607) for initial extraction. Consider a sequence of solvents with increasing polarity for exhaustive extraction. - Employ Advanced Extraction Techniques: Consider methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) to improve efficiency and reduce solvent consumption. |
| Incomplete Cell Lysis | - Proper Grinding of Plant Material: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. - Pre-treatment: For some plant matrices, a pre-treatment step like freeze-drying might enhance extraction efficiency. |
| Degradation during Extraction | - Control Temperature: Avoid high temperatures during extraction, especially for extended periods. If using heat, optimize the temperature and duration to minimize degradation. - Use of Antioxidants: In some cases, adding an antioxidant to the extraction solvent may prevent oxidative degradation. |
| Insufficient Solvent-to-Solid Ratio | - Optimize Ratio: A low solvent-to-solid ratio may lead to incomplete extraction. Experiment with different ratios to find the optimal condition for your specific plant material. |
Poor Chromatographic Separation (Co-elution)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | - Column Chemistry: If using HPLC, consider switching from a standard C18 column to one with a different selectivity, such as a phenyl-hexyl or cyano (CN) phase.[3] For column chromatography, silica (B1680970) gel is commonly used, but alumina (B75360) could be an alternative. |
| Suboptimal Mobile Phase | - Solvent System Optimization: Systematically vary the solvent composition and polarity. For normal-phase chromatography, a gradient of hexane and ethyl acetate (B1210297) is often effective. For reverse-phase HPLC, gradients of acetonitrile/water or methanol/water are common.[3] - Use of Modifiers: Adding a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine) to the mobile phase can sometimes improve peak shape and resolution. |
| Isocratic vs. Gradient Elution | - Implement a Gradient: If using isocratic elution, switching to a shallow gradient can often resolve closely eluting compounds.[3] |
| Column Overloading | - Reduce Sample Load: Injecting too much sample can lead to broad, overlapping peaks. Reduce the amount of crude extract loaded onto the column. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol is based on the successful isolation from Salacia grandifolia.[1]
-
Preparation of Plant Material: Air-dry the plant leaves at room temperature and then grind them into a fine powder.
-
Maceration:
-
Soak the powdered plant material (e.g., 384.5 g) in hexane for 48-72 hours at room temperature with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
The crude hexane extract is often a complex mixture. Subject it to column chromatography over silica gel.
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate (e.g., gradients of 100:0 to 0:100 hexane:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (70-230 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the partially purified fraction containing this compound in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica onto the top of the column.
-
Elution:
-
Begin elution with a solvent system of low polarity (e.g., hexane:ethyl acetate 9:1 v/v).
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2 v/v).
-
Collect small fractions and monitor by TLC.
-
-
Isolation: Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent to obtain crystalline this compound.
Data Presentation
Table 1: Quantitative Data for Isolation from Salacia grandifolia
| Stage | Input Mass (g) | Output Mass (g) | Yield (%) | Purity |
| Dried Plant Material | 384.5 | - | - | - |
| Crude Hexane Extract | 384.5 | 7.4 | 1.9% | Low |
| Purified this compound | 7.4 (crude extract) | 0.0111 | 0.15% (from crude) | >95% (by NMR) |
Note: This data is adapted from the isolation of 11.1 mg of this compound from a fraction of the hexane extract of Salacia grandifolia leaves.[1]
Table 2: Spectroscopic Data for Identification of this compound
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | Characteristic signals for methyl groups, methylene (B1212753) protons, and a hydroxymethyl group. |
| ¹³C NMR (CDCl₃) | Carbonyl carbon signal around δ 213 ppm, a carbon bearing a hydroxyl group around δ 68 ppm, and numerous signals in the aliphatic region. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular formula C₃₀H₅₀O₂ (m/z 442.38). |
| Infrared (IR) | Absorption bands for a hydroxyl group (~3400-3500 cm⁻¹) and a carbonyl group (~1710 cm⁻¹). |
Visualizations
References
Technical Support Center: Optimizing the Extraction of 29-Hydroxyfriedelan-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of 29-Hydroxyfriedelan-3-one. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known natural sources?
A1: this compound is a pentacyclic triterpenoid (B12794562). Triterpenoids are a large and structurally diverse class of natural products.[1] One known natural source of this compound is the leaves of Salacia grandifolia.[2] Related compounds, such as 28-hydroxy-3-friedelanone, have been isolated from the leaves of Callophyllum inophyllum, Linn.[3] Friedelane triterpenoids are commonly found in the cork tissues and leaf materials of various plant genera, including Celastraceae, Asteraceae, and Fabaceae.[4][5]
Q2: Which extraction methods are suitable for this compound?
A2: While specific studies optimizing the extraction of this compound are limited, methods proven effective for similar triterpenoids are highly applicable. These include:
-
Maceration: This is a simple technique involving soaking the plant material in a solvent at room temperature. It has been successfully used for the isolation of this compound.[2][6]
-
Soxhlet Extraction: A classical and robust method that uses a continuous flow of fresh, warm solvent, leading to high extraction efficiency for triterpenoids.[1]
-
Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[7][8]
-
Supercritical Fluid Extraction (SFE): A green technology that utilizes supercritical CO2, often with a co-solvent like ethanol (B145695), to extract compounds at low temperatures, minimizing thermal degradation.[9][10]
Q3: What are the key factors influencing the extraction yield of this compound?
A3: The extraction efficiency of triterpenoids is influenced by several factors:
-
Solvent Choice: The polarity of the solvent is critical. Alcohols like ethanol and methanol (B129727) are commonly used.[11] For friedelin, a non-polar compound, solvents like hexane (B92381) and chloroform (B151607) are also effective.[12]
-
Temperature: Higher temperatures generally increase solubility and diffusion. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[11][13]
-
Extraction Time: Yield typically increases with time up to a certain point, after which it plateaus.[11]
-
Particle Size: Smaller particle sizes increase the surface area for solvent contact, enhancing extraction. However, particles that are too fine can complicate filtration.[11][14]
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally improves extraction efficiency, but excessive solvent usage can be costly and require more time for removal.[15][16]
-
Extraction Pressure (for SFE): In supercritical fluid extraction, higher pressure increases the density of the solvent, enhancing its solvating power.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol). For friedelane-type triterpenoids, less polar solvents are often effective.[12] |
| Incomplete cell disruption. | Ensure the plant material is ground to a fine powder (e.g., 40-80 mesh) to increase surface area.[14] Consider a more disruptive extraction method like Ultrasound-Assisted Extraction (UAE).[17] | |
| Insufficient extraction time or temperature. | Increase the extraction time and/or temperature within the stability limits of the compound. Monitor for degradation.[11][13] | |
| Co-extraction of Impurities | Solvent is too polar or non-selective. | Use a less polar solvent or perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. |
| Plant material contains high levels of pigments or other compounds. | Employ a purification step after extraction, such as column chromatography.[2] Macroporous adsorption resins can also be used for enrichment.[18] | |
| Thermal Degradation of Compound | Extraction temperature is too high. | Use a lower extraction temperature. Consider methods like maceration at room temperature or Ultrasound-Assisted Extraction (UAE) which can be performed at lower temperatures.[6][19] Supercritical Fluid Extraction (SFE) is also ideal as it operates at low temperatures.[9] |
| Inconsistent Results | Variability in plant material. | Ensure the plant material is sourced consistently and properly identified. The concentration of secondary metabolites can vary with season and plant age. |
| Inconsistent sample preparation. | Standardize the drying and grinding procedures for the plant material.[14] | |
| Fluctuations in extraction parameters. | Carefully control and monitor all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment. |
Data Presentation: Comparison of Triterpenoid Extraction Methods
The following tables summarize quantitative data from studies on triterpenoid extraction, providing a baseline for optimizing the extraction of this compound.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Triterpenoids
| Plant Source | Optimal Conditions | Triterpenoid Yield | Reference |
| Chaenomeles speciosa leaves | 93% Ethanol, 390 W, 30 min, 70°C, 25 mL/g | 36.77 ± 0.40 mg/g | [7] |
| Ganoderma lucidum | 210 W, 80°C, 50 mL/g, 100 min | Not specified | [20] |
| Ganoderma lucidum spore powder | 95% Ethanol, 50:1 mL/g, 5.4 min, 564.7 W | 0.97 ± 0.04 % | [8] |
| Gomphrena celosioides | Water, 33.6 min, 78.2°C, 26.1 mL/g | 2.337% | [17] |
| Loquat Peel | 71% Ethanol, 45 min, 160 W, 1:10 g/mL, 30°C | 13.92 ± 0.20 mg/g | [21] |
Table 2: Supercritical Fluid Extraction (SFE) Parameters for Triterpenoids
| Plant Source | Optimal Conditions | Triterpenoid Yield/Recovery | Reference |
| Ganoderma lucidum | 380 bar, 60°C, 7% v/v Ethanol in CO2 | 1.49 g/100g | [9] |
| Inonotus obliquus | 350 bar, 50°C | High recovery of inotodiol (72%) | [22] |
| Eucalyptus globulus bark | 200 bar, 40°C, 5% Ethanol in CO2 | 5.1 g/kg of bark | [23] |
| Quercus cerris bark | 300 bar, 60°C, CO2:EtOH 97.5:2.5 wt% | 0.48 wt% extract with 28 wt% friedelin | [12] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry the plant material (e.g., leaves of Salacia grandifolia) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material to a fine powder (e.g., 40-80 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the chosen solvent (e.g., 90% ethanol) at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).[7]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply sonication at a set power (e.g., 300-400 W) and temperature (e.g., 60-70°C) for a defined period (e.g., 30 minutes).[7]
-
-
Separation: Separate the extract from the plant residue by filtration or centrifugation.
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica (B1680970) gel.[2]
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Extraction:
-
Load the ground plant material into the SFE extraction vessel.
-
Set the extraction parameters:
-
Perform the extraction for the desired duration.
-
-
Collection: The extracted material is collected in a separator vessel after the supercritical fluid is depressurized.
-
Post-processing: The collected extract can be used directly or undergo further purification steps.
Protocol 3: Soxhlet Extraction
-
Sample Preparation: Prepare the dried and powdered plant material.
-
Thimble Loading: Accurately weigh a specific amount of the powdered material (e.g., 20-50 g) and place it inside a cellulose (B213188) thimble.[1]
-
Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Connect the boiling flask containing the chosen solvent (e.g., 250-500 mL of ethanol) to the bottom and the condenser to the top.[1]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip into the thimble, extracting the compounds. This cycle repeats continuously.
-
Duration: Allow the extraction to proceed for 6 to 24 hours, depending on the material and solvent.[1]
-
Solvent Evaporation: After extraction, cool the apparatus and remove the solvent from the extract using a rotary evaporator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. inherba.it [inherba.it]
- 7. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 10. CICECO Publication » Extraction and Purification of Triterpenoids using Supercritical Fluids: From Lab to Exploitation [ciceco.ua.pt]
- 11. eurekabiomedical.com [eurekabiomedical.com]
- 12. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maxapress.com [maxapress.com]
- 17. biozoojournals.ro [biozoojournals.ro]
- 18. mdpi.com [mdpi.com]
- 19. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 20. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 21. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Resolution of 29-Hydroxyfriedelan-3-one and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) resolution of 29-Hydroxyfriedelan-3-one and its isomers.
Troubleshooting Guide
Poor resolution, peak tailing, and broad peaks are common challenges encountered during the HPLC analysis of complex triterpenoids like this compound and its isomers. This guide provides a systematic approach to identify and resolve these issues.
Problem: Poor Resolution Between Isomeric Peaks
| Possible Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | The chemical structure of this compound and its isomers are very similar, making separation on standard C18 columns challenging. A C30 column is recommended as it provides enhanced shape selectivity for hydrophobic, structurally related isomers.[1][2][3] |
| Mobile Phase Composition Not Optimized | Fine-tune the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water. Small changes can significantly impact selectivity. Consider using a different organic modifier (e.g., switching from acetonitrile to methanol) to alter selectivity. |
| Inappropriate Column Temperature | Increasing the column temperature can improve efficiency and decrease mobile phase viscosity, sometimes leading to better resolution. Experiment with temperatures in the range of 30-50°C. |
| Gradient Elution Profile is Too Steep | If using a gradient, a shallower gradient profile can improve the separation of closely eluting peaks. |
Problem: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing peak tailing. Use a well-end-capped column or a column with a high-purity silica (B1680970) stationary phase. Adjusting the mobile phase pH to suppress the ionization of silanols (typically pH 2.5-4.5 for reversed-phase) can also help. |
| Column Contamination | Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause tailing. Flush the column with a strong solvent (e.g., 100% isopropanol (B130326) or a mixture of methanol (B129727)/chloroform (B151607) for reversed-phase) to remove contaminants. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Use tubing with a small internal diameter and keep the length to a minimum. |
Problem: Broad Peaks
| Possible Cause | Recommended Solution |
| Low Column Efficiency | This can be due to a degraded column or an inappropriate flow rate. Check the column's theoretical plates with a standard compound. If the efficiency is low, the column may need to be replaced. Optimize the flow rate to be closer to the column's optimal linear velocity. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening. Whenever possible, dissolve the sample in the initial mobile phase. |
| Large Injection Volume | A large injection volume, especially with a strong sample solvent, can lead to broad peaks. Reduce the injection volume. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound and its isomers?
A1: Due to the high structural similarity of these isomers, a column with high shape selectivity is recommended. While traditional C18 columns can be used, a C30 column often provides superior resolution for triterpenoid (B12794562) isomers.[1][2][3] Normal phase chromatography on a silica or cyano-bonded column can also be an effective alternative for separating isomers.
Q2: What mobile phase composition should I start with?
A2: For a reversed-phase C30 column, a good starting point is a gradient of acetonitrile and water or methanol and water. For example, you could start with a gradient of 80% acetonitrile in water, increasing to 100% acetonitrile over 20-30 minutes. For normal phase chromatography, a mobile phase of hexane (B92381) with a small amount of a more polar solvent like isopropanol or ethyl acetate (B1210297) is a common starting point.
Q3: How can I improve the detection of this compound, as it lacks a strong chromophore?
A3: Triterpenoids like this compound typically have poor UV absorbance. Detection can be challenging and may require monitoring at low UV wavelengths (e.g., 205-210 nm). For enhanced sensitivity, consider using a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) as the detector.[1]
Q4: What are the key considerations for sample preparation when analyzing plant extracts?
A4: Proper sample preparation is crucial to protect the HPLC column and obtain reliable results. A typical workflow involves:
-
Extraction: Use a suitable solvent to extract the triterpenoids from the plant material. Methanol or a mixture of methanol and chloroform is often effective.
-
Filtration: Remove particulate matter by filtering the extract through a 0.45 µm or 0.22 µm syringe filter before injection.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analytes of interest, removing interfering compounds.
Experimental Protocols
Recommended HPLC Method for Triterpenoid Isomer Separation (Reversed-Phase)
This method is adapted from a protocol for the separation of similar triterpenoid isomers and is a good starting point for optimizing the separation of this compound and its isomers.[1]
| Parameter | Condition |
| Column | C30 Reversed-Phase, 3 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B in 20 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Charged Aerosol Detector (CAD) |
Sample Preparation from Plant Material
-
Grind: Grind the dried plant material to a fine powder.
-
Extract: Macerate 1 gram of the powdered material with 20 mL of methanol at room temperature for 24 hours.
-
Filter: Filter the extract through Whatman No. 1 filter paper.
-
Concentrate: Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Reconstitute: Dissolve a known amount of the crude extract in the initial mobile phase (e.g., 80% acetonitrile).
-
Syringe Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC.
Visualizations
Caption: Experimental workflow from sample preparation to HPLC analysis.
Caption: Troubleshooting logic for addressing poor HPLC resolution.
References
Technical Support Center: Overcoming Low UV Absorbance of "29-Hydroxyfriedelan-3-one" in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of 29-Hydroxyfriedelan-3-one due to its low UV absorbance.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very small or non-existent peak for this compound using a standard HPLC-UV setup?
A1: this compound is a pentacyclic triterpenoid.[1][2] Like many triterpenoids, its chemical structure lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light.[3][4] Standard HPLC-UV detectors rely on the analyte's ability to absorb light at a specific wavelength. The absence of a strong chromophore in this compound results in very low UV absorbance, leading to poor sensitivity and small peaks, especially at low concentrations.
Q2: At what wavelength should I set my UV detector for this compound analysis?
A2: Due to the lack of a strong chromophore, there is no optimal high-absorbance wavelength for this compound. Triterpenoids are sometimes detected at low UV wavelengths, such as 200-210 nm, where the carbonyl group of the ketone may show some absorbance.[5] However, at these low wavelengths, many solvents and impurities also absorb light, leading to a high background signal and potential interference.
Q3: What are the main strategies to improve the detection of this compound in HPLC?
A3: There are two primary strategies to overcome the low UV absorbance of this compound:
-
Chemical Derivatization: This involves reacting the molecule with a labeling agent to introduce a chromophore or fluorophore. This new derivative will have strong UV absorbance or fluorescence properties, significantly enhancing detection sensitivity.[3][4][6]
-
Alternative Detection Methods: Utilizing HPLC detectors that do not rely on UV absorbance is a powerful alternative. These include Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Mass Spectrometry (MS).[6][7][8][9]
Troubleshooting Guide for Low UV Absorbance
If you are experiencing issues with the detection of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low HPLC-UV signal of this compound.
Experimental Protocols
Pre-column Derivatization with p-Toluenesulfonyl Chloride
This protocol describes a pre-column derivatization method targeting the hydroxyl group of this compound to introduce a UV-active tosyl group.
Materials:
-
This compound standard or sample extract
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Vials, heating block, rotary evaporator
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound (e.g., 1 mg) in 1 mL of anhydrous DCM in a clean, dry vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 5 mg of p-Toluenesulfonyl chloride.
-
Reaction: Cap the vial tightly and heat at 60°C for 2 hours. Monitor the reaction by TLC if possible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of DCM and wash the solution sequentially with 2 mL of 0.1 M HCl, 2 mL of water, and 2 mL of saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Solvent Evaporation: Filter off the Na₂SO₄ and evaporate the DCM under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried derivative in a known volume of mobile phase (e.g., 1 mL of acetonitrile/water) for HPLC analysis.
HPLC Conditions for the Derivative:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water gradient
-
Detection Wavelength: 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Derivatization Reaction Visualization
References
- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 29-Hydroxyfriedelane-3-one | C31H52O2 | CID 91895429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids [ouci.dntb.gov.ua]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. veeprho.com [veeprho.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HPLC Detectors | Labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Purifying Low-Abundance Friedelane Triterpenoids
Welcome to the technical support center for the purification of low-abundance friedelane (B3271969) triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of friedelane triterpenoids, offering potential causes and solutions in a question-and-answer format.
1. Low Yield of Friedelane Triterpenoids
Question: I am experiencing a very low yield of my target friedelane triterpenoid (B12794562) after the extraction and initial purification steps. What are the possible reasons and how can I improve the yield?
Answer:
Low yields of friedelane triterpenoids can be attributed to several factors, ranging from the initial extraction to the purification methodology. Here are some common causes and potential solutions:
-
Suboptimal Extraction Method: Friedelane triterpenoids are non-polar compounds, and the choice of extraction solvent and method is critical.[1] Traditional methods like maceration or Soxhlet extraction can be time-consuming and may not be the most efficient.
-
Solution: Consider employing modern extraction techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE).[1] These methods can reduce extraction time and improve efficiency. For instance, UAE with ethanol (B145695) has been shown to significantly increase the yield of triterpenoids compared to conventional methods.[2] Optimizing parameters like solvent-to-material ratio, extraction time, and temperature using methodologies like response surface methodology (RSM) can further enhance the yield.[3]
-
-
Inappropriate Solvent Selection: The polarity of the extraction solvent must match that of the target friedelane triterpenoids.
-
Solution: Use non-polar or semi-polar solvents like hexane (B92381), chloroform, ethyl acetate (B1210297), or methanol.[1] A sequential extraction with solvents of increasing polarity can also be effective in fractionating the extract and enriching the triterpenoid fraction.[4]
-
-
Compound Degradation: Friedelane triterpenoids can be thermolabile, and prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation.[5]
-
Solution: Use lower temperatures for extraction when possible and employ rotary evaporation under reduced pressure to remove solvents at a lower temperature.
-
-
Losses During Purification: Multiple purification steps, especially with complex mixtures, can lead to a cumulative loss of the target compound.
-
Solution: Minimize the number of purification steps. Employing high-resolution techniques like preparative high-performance liquid chromatography (prep-HPLC) or supercritical fluid chromatography (SFC) earlier in the workflow can sometimes lead to a more efficient purification with fewer steps.[6][7]
-
2. Poor Resolution and Co-elution in HPLC
Question: I am observing poor separation and co-elution of my target friedelane triterpenoid with other closely related isomers on a C18 HPLC column. How can I improve the resolution?
Answer:
Co-elution of structurally similar triterpenoids is a common challenge in HPLC. Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. Decreasing the percentage of the organic solvent will increase retention times and may improve the separation of closely eluting peaks.[8]
-
Solvent Type: Switching the organic modifier can alter the selectivity of the separation. If you are using acetonitrile, try methanol, or vice-versa.[8]
-
Additives: For acidic friedelane triterpenoids, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress ionization, leading to sharper peaks and better resolution.[9]
-
-
Change Stationary Phase:
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A C30 column can offer better shape selectivity for hydrophobic, long-chain molecules like triterpenoids and has been shown to provide excellent resolution for oleanolic and ursolic acids.[10] Phenyl-hexyl or cyano columns are other alternatives that offer different selectivities.
-
Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase column efficiency and can significantly improve resolution.[8]
-
-
Adjust Column Temperature:
-
Lowering Temperature: Decreasing the column temperature can sometimes enhance the separation of isomers, although it may lead to broader peaks and longer analysis times.[9]
-
Elevating Temperature: Conversely, increasing the temperature can improve efficiency by reducing mobile phase viscosity. The effect on selectivity can be compound-dependent and should be evaluated empirically.[8]
-
-
Consider Alternative Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC often provides higher resolution and faster separations for non-polar compounds like triterpenoids compared to HPLC.[6] It is particularly effective for separating isomers.[6]
-
Recycling HPLC: This technique involves repeatedly passing the unresolved peaks back through the same column to increase the effective column length and improve separation.[11]
-
3. Issues with Compound Purity after Column Chromatography
Question: After performing column chromatography on silica (B1680970) gel, my friedelane triterpenoid fraction is still impure. What could be the problem and how can I improve the purity?
Answer:
Achieving high purity with a single column chromatography step can be challenging, especially for low-abundance compounds in a complex matrix. Here are some common issues and solutions:
-
Improper Column Packing: An unevenly packed column will lead to band broadening and poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. A layer of sand at the bottom and top of the silica gel can help maintain a flat surface.[12]
-
-
Inappropriate Solvent System: The choice of eluent is crucial for good separation.
-
Solution: Develop an optimal solvent system using thin-layer chromatography (TLC) first. The ideal solvent system should provide a good separation of the target compound from impurities with an Rf value for the target compound of around 0.2-0.4.
-
-
Column Overloading: Loading too much sample onto the column will exceed its separation capacity, resulting in broad, overlapping peaks.
-
Solution: As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase. For difficult separations, this ratio should be lower.
-
-
Gradient Elution: For complex mixtures, isocratic elution (using a single solvent mixture) may not be sufficient to separate all components.
-
Solution: Employ a stepwise or linear gradient elution, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. This will allow for the sequential elution of compounds with different polarities.
-
-
Dry Loading: If the sample is not soluble in the initial mobile phase, it can be loaded onto the column as a dry powder.
-
Solution: Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.[3]
-
-
Further Purification: A single column chromatography step may not be sufficient.
-
Solution: The partially purified fraction may need to be subjected to another chromatographic step, such as preparative HPLC, for final purification.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for a new friedelane triterpenoid mixture?
A1: A good starting point for a reversed-phase HPLC method for friedelane triterpenoids is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution from a mixture of water and acetonitrile (or methanol) to 100% acetonitrile (or methanol).[9] Adding 0.1% formic acid to both solvents can help to improve peak shape.[9] A flow rate of 1 mL/min and UV detection at a low wavelength, such as 205-210 nm, is a common starting point, as many triterpenoids lack a strong chromophore.[13]
Q2: How can I improve the detection of low-abundance friedelane triterpenoids that have poor UV absorbance?
A2: Since many triterpenoids lack strong UV chromophores, detection can be challenging.[13] Consider the following options:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and can be a good alternative to UV detection for triterpenoids.[6]
-
Charged Aerosol Detector (CAD): CAD is another universal detector that provides a more uniform response for non-volatile analytes compared to ELSD and can offer high sensitivity.[10]
-
Mass Spectrometry (MS): Coupling HPLC or SFC with a mass spectrometer provides high sensitivity and selectivity, as well as structural information for identification.
-
Derivatization: Chemical derivatization can be employed to introduce a chromophore or fluorophore into the triterpenoid structure, thereby enhancing its detection by UV or fluorescence detectors.
Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for friedelane triterpenoid purification?
A3: SFC offers several advantages for the purification of friedelane triterpenoids:
-
Higher Resolution and Speed: SFC often provides better separation efficiency and faster analysis times compared to HPLC.[6]
-
Green Chemistry: The primary mobile phase in SFC is carbon dioxide, which is less toxic and environmentally harmful than the organic solvents used in HPLC.[14]
-
Ideal for Non-polar Compounds: SFC is particularly well-suited for the separation of non-polar and chiral compounds like friedelane triterpenoids.[6]
Q4: Can you provide a general workflow for the purification of low-abundance friedelane triterpenoids?
A4: A typical workflow involves the following steps:
-
Extraction: Extraction from the plant material using an appropriate solvent and method (e.g., UAE with hexane or chloroform).
-
Prefractionation: The crude extract can be fractionated using solvent partitioning or flash column chromatography to enrich the triterpenoid fraction.
-
Initial Purification: Column chromatography on silica gel with a gradient elution is a common next step to further separate the components.
-
Final Purification: The fractions containing the target compound are then subjected to a high-resolution technique like preparative HPLC or SFC for final purification to obtain the pure compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR (1H, 13C, 2D-NMR) and mass spectrometry.
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g DW) | Reference |
| Soxhlet Extraction (SE) | Methanol | Boiling point | 6 h | ~15 | [15] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 70 | 30 min | ~20 | [15] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 72 | 50 min | ~25 | [15] |
| Subcritical Water Extraction (SWE) | Water | 150-250 | 30 min | Failed to isolate | [16] |
| Surfactant-mediated UAE | Span-80/Ethanol | 65 | 42 min | 33.92 ± 0.52 | [17] |
Experimental Protocols
Protocol 1: Column Chromatography for Friedelane Triterpenoid Fractionation
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.[12]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and carefully load it onto the column.
-
Dry Loading: Dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[3]
-
-
Elution:
-
Start with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or linear gradient.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume in separate test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify the fractions containing the target friedelane triterpenoid.
-
Combine the pure fractions for further analysis or purification.
-
Protocol 2: Preparative HPLC for Final Purification
-
Method Development (Analytical Scale):
-
Optimize the separation on an analytical HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm) to determine the optimal mobile phase composition and gradient.
-
-
Sample Preparation:
-
Dissolve the partially purified friedelane triterpenoid fraction in the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative HPLC column (e.g., C18, 20 x 250 mm, 10 µm) with the initial mobile phase until a stable baseline is achieved.
-
Inject the filtered sample.
-
Run the optimized gradient program.
-
-
Fraction Collection:
-
Use a fraction collector to collect the eluent corresponding to the peak of the target compound.
-
-
Post-Purification:
-
Combine the collected fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator.
-
Assess the purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods.
-
Visualizations
References
- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Fast separation of triterpenoids by supercritical fluid chromatography/evaporative light scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ajbasweb.com [ajbasweb.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. maxapress.com [maxapress.com]
Technical Support Center: Enhancing the Solubility of 29-Hydroxyfriedelan-3-one for Bioassays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the pentacyclic triterpenoid (B12794562) "29-Hydroxyfriedelan-3-one" during bioassay development. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a pentacyclic triterpenoid, a class of natural compounds investigated for various biological activities, including potential anticancer and anti-inflammatory properties.[1][2][3][4] Like many complex natural products, it is a highly lipophilic (hydrophobic) molecule, as indicated by its high calculated XLogP3 value of approximately 8.2 to 8.9.[5][6] This inherent hydrophobicity leads to very poor aqueous solubility. For a compound to be accurately evaluated in most bioassays, which are typically conducted in aqueous buffer systems, it must be fully dissolved. Poor solubility can lead to compound precipitation, underestimated biological activity, and a high degree of variability in experimental data.[7]
Q2: What is the recommended first step for dissolving this compound?
A2: The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its strong solubilizing power for a wide range of hydrophobic compounds.[8][9][10] Other potential organic solvents include N,N-Dimethylformamide (DMF), ethanol, or acetone.[8][11] This stock solution can then be serially diluted into your aqueous assay medium. It is critical to ensure the final concentration of the organic solvent in the assay is low enough (typically ≤0.5% for DMSO) to avoid solvent-induced toxicity or artifacts.[9][12]
Q3: What are the main strategies to improve the aqueous solubility of this compound for my experiments?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous media. The primary methods include:
-
Co-solvency: The use of water-miscible organic solvents (like DMSO or ethanol) in the final assay medium to increase the solubility of the compound.[13][14][15]
-
Complexation with Cyclodextrins: Encapsulating the compound within cyclodextrin (B1172386) molecules to form a water-soluble "inclusion complex".[16][17][18]
-
Use of Surfactants: Employing surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that can solubilize the hydrophobic compound in their core.[19][20][21][22]
-
Lipid-Based Formulations: Developing more complex systems like self-emulsifying drug delivery systems (SEDDS), which are particularly useful for in vivo studies.[23][24][25][26][27]
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Powder won't dissolve in the primary organic solvent (e.g., DMSO). | The compound's solubility limit in the chosen solvent has been exceeded, or the solvent is inappropriate. | 1. Try gentle warming and sonication: Place the vial in a warm water bath (37°C) and sonicate for 5-10 minutes.[9] Be cautious about potential compound degradation at higher temperatures. 2. Test alternative solvents: Try dissolving the compound in other strong organic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane.[8] 3. Reduce the concentration: Attempt to make a less concentrated stock solution. |
| Compound precipitates immediately upon dilution of the DMSO stock into aqueous buffer. | This is a common issue known as "crashing out." It occurs because the final concentration of the organic co-solvent (DMSO) is too low to maintain the compound's solubility in the now predominantly aqueous environment. | 1. Reduce the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Test a range of lower final concentrations. 2. Optimize the dilution protocol: Perform a serial dilution, ensuring rapid and thorough mixing at each step to avoid localized high concentrations. Vortex immediately after adding the stock to the aqueous medium.[9] 3. Employ a solubility enhancer: The use of co-solvents, cyclodextrins, or surfactants in the aqueous buffer is necessary. Refer to the protocols below. |
| The final solution is clear initially but becomes cloudy or shows precipitate after incubation. | The compound is in a supersaturated, thermodynamically unstable state and is slowly precipitating. This can also be due to interactions with components in the assay medium (e.g., proteins in cell culture media). | 1. Confirm solubility limit: The working concentration is likely too high for long-term stability. Determine the kinetic solubility in your specific assay buffer. 2. Incorporate a stabilizing agent: Use cyclodextrins or surfactants in your final assay buffer to maintain solubility throughout the experiment.[16][19] 3. Prepare fresh solutions: For long incubation periods, it may be necessary to prepare the final dilution immediately before use.[9] |
Data Presentation: Physicochemical Properties & Solubilization Aids
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [5] |
| Molecular Weight | ~442.7 g/mol | [5] |
| Calculated XLogP3 | 8.2 - 8.9 | [5][6] |
| Appearance | Solid / Crystal | [28] |
| Melting Point | 262-265 °C | [6] |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
Table 2: Comparison of Common Solubility Enhancement Techniques for Bioassays
| Technique | Mechanism | Advantages | Disadvantages | Typical Concentration in Assay |
| Co-solvency | Reduces solvent polarity, increasing solubility of hydrophobic solutes.[29][30] | Simple to implement; effective for creating stock solutions. | Potential for solvent toxicity in assays; may alter protein conformation at high concentrations. | DMSO: <0.5% Ethanol: <1% |
| Cyclodextrins | Forms a host-guest inclusion complex, with the hydrophobic drug inside the cyclodextrin's lipophilic cavity.[16][18] | Low cellular toxicity; can improve compound stability.[17] | May not be effective for all molecules; potential to interact with other assay components. | 1-10 mM |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug in their non-polar core.[19][31] | High solubilization capacity. | Can disrupt cell membranes and denature proteins, leading to assay interference. | e.g., Tween-80: 0.01-0.1% |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder.
-
Initial Dissolution: Add a calculated volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Vortex vigorously. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes until the solid is completely dissolved.[9]
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[9][32]
-
Intermediate Dilution: On the day of the experiment, prepare an intermediate dilution of the stock solution in DMSO or your assay buffer.
-
Final Dilution: Perform the final dilution into the pre-warmed aqueous assay buffer. Crucially, add the small volume of the concentrated compound solution to the large volume of assay buffer while vortexing to ensure rapid dispersion and minimize precipitation. Ensure the final DMSO concentration is at a non-toxic level (e.g., below 0.5%).
-
Control: Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a drug-cyclodextrin complex to enhance aqueous solubility.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration of 10-50 mM.
-
Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock of the compound to the HP-β-CD solution.
-
Complexation: Mix the solution vigorously. This can be done by shaking or sonicating at room temperature or slightly elevated temperature (e.g., 37-40°C) for several hours (from 1 to 24 hours) to facilitate the formation of the inclusion complex.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be accurately determined using an analytical method like HPLC-UV or LC-MS.
-
Application: Use this clarified, quantified solution as your stock for further dilutions in the bioassay.
Visualizations: Workflows and Mechanisms
Caption: Decision workflow for solubilizing this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:39903-21-4 | Manufacturer ChemFaces [chemfaces.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. bepls.com [bepls.com]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 22. jocpr.com [jocpr.com]
- 23. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 3-Oxo-29-hydroxyfriedelane [chembk.com]
- 29. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. asianpharmtech.com [asianpharmtech.com]
- 32. ziath.com [ziath.com]
Minimizing degradation of "29-Hydroxyfriedelan-3-one" during extraction
Welcome to the technical support center for the extraction of 29-Hydroxyfriedelan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to minimize degradation and maximize the yield of this valuable triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a pentacyclic triterpenoid, a class of natural compounds known for their diverse biological activities.[1][2] Like many complex organic molecules, it can be susceptible to degradation under certain chemical and physical conditions. The primary concern during extraction is the potential for structural changes due to factors such as high temperatures, prolonged exposure to solvents, and suboptimal pH levels, which can lead to a significant reduction in the yield and purity of the final product.
Q2: Which solvent system is recommended for the extraction of this compound?
The choice of solvent is critical for efficient extraction while minimizing degradation. Friedelane-type triterpenoids are typically non-polar to moderately polar. Commonly used solvents for their extraction include:
-
Hexane: A non-polar solvent, often used for initial defatting of the plant material and extraction of non-polar triterpenoids.
-
Chloroform and Dichloromethane: Effective for extracting a range of triterpenoids.
-
Ethanol (B145695) and Methanol (B129727): These polar protic solvents are widely used and can be highly effective, especially for hydroxylated triterpenoids like this compound.[3][4][5]
-
Ethyl Acetate: A solvent of intermediate polarity that is also commonly employed.
For hydroxylated friedelane-type triterpenoids, ethanol or methanol are often good starting points. The optimal solvent may need to be determined empirically for your specific plant matrix.
Q3: What are the most common methods for extracting this compound?
Several methods can be employed, each with its own advantages and disadvantages in terms of efficiency, time, and potential for degradation:
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is less likely to cause thermal degradation but may be less efficient and time-consuming.
-
Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but uses heat, which can be a source of degradation if not carefully controlled.[6]
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration. It is generally faster and can be performed at lower temperatures, reducing the risk of thermal degradation.[6][7]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction. While efficient, careful control of temperature and extraction time is crucial to prevent degradation.[8]
Q4: How can I monitor the degradation of this compound during the extraction process?
Regular monitoring is key to optimizing your extraction protocol. The most common analytical techniques for this purpose are:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the target compound and any major degradation products in your extracts.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. By running samples at different time points during the extraction, you can track the concentration of this compound and identify the appearance of degradation peaks.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile derivatives of the compound and its degradation products.[4][5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete extraction. | - Increase extraction time.- Reduce particle size of the plant material.- Increase the solvent-to-solid ratio.- Consider a more efficient extraction method (e.g., UAE or MAE). |
| Inappropriate solvent selection. | - Test solvents with different polarities (e.g., hexane, ethyl acetate, ethanol).- Consider using a solvent mixture. | |
| Degradation of the target compound. | - See the troubleshooting point below on "Presence of Unknown Peaks in Chromatogram". | |
| Presence of Unknown Peaks in Chromatogram (Potential Degradation Products) | Excessive heat during extraction. | - Lower the extraction temperature. For Soxhlet, use a solvent with a lower boiling point if possible.- For MAE, reduce the microwave power and monitor the temperature closely.[8]- Consider using a non-thermal method like UAE at room temperature.[7] |
| Prolonged extraction time. | - Optimize the extraction time by taking aliquots at different time points and analyzing them by HPLC to determine the point of maximum yield before significant degradation occurs.[7][8] | |
| Exposure to light. | - Protect the extraction vessel and subsequent extracts from direct light by using amber glassware or covering with aluminum foil. | |
| Suboptimal pH. | - While not extensively documented for this specific compound, extreme pH can degrade triterpenoids. Ensure solvents are neutral unless a specific pH is required for extraction (e.g., for triterpenoic acids, alkalinized ethanol can be beneficial).[3][11] | |
| Co-extraction of a High Amount of Impurities | Solvent is too non-polar or too polar. | - If using a very non-polar solvent like hexane, you may be extracting a large amount of lipids. Consider a defatting step prior to the main extraction.- If using a very polar solvent like methanol, you may be extracting sugars and other polar compounds. A preliminary wash with a less polar solvent might be beneficial. |
| Inappropriate solid-to-liquid ratio. | - An excessively high solvent volume can sometimes lead to the dissolution of more impurities.[8] Optimize this ratio to find a balance between yield and purity. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for UAE, which is often a good starting point for minimizing thermal degradation.
-
Sample Preparation:
-
Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight to avoid potential degradation from higher temperatures.[12]
-
Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Extraction:
-
Isolation:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Pool the filtrates.
-
-
Concentration:
-
Evaporate the solvent from the pooled filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.
-
-
Analysis:
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC for the quantification of this compound.
-
Protocol 2: HPLC Quantification of this compound
This protocol outlines a general method for the quantitative analysis of your extract.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often a good starting point. The exact gradient should be optimized for your specific separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging. A low UV wavelength (e.g., 205-210 nm) or a detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) may be necessary.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of a this compound standard of known purity in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Accurately weigh the dried extract and dissolve it in methanol to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
References
- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 29-Hydroxyfriedelane-3-one | C31H52O2 | CID 91895429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Purification of 29-Hydroxyfriedelan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification of 29-Hydroxyfriedelan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for isolating this compound?
This compound is a pentacyclic triterpenoid (B12794562) found in various plant species. Notable sources include the leaves of Salacia grandifolia and the bark of Salacia petenensis. It has also been reported in Celastrus vulcanicola and Tripterygium hypoglaucum.
Q2: What are the key physicochemical properties of this compound to consider during purification?
Key properties include its molecular formula (C₃₀H₅₀O₂), and molecular weight (approximately 442.7 g/mol ). It is a non-polar compound, which dictates the choice of solvents for extraction and chromatography. It is soluble in solvents like chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.
Q3: What are the initial steps for extracting this compound from plant material?
The initial step typically involves the extraction of dried and powdered plant material with a non-polar organic solvent. A common method is maceration with hexane (B92381). The resulting crude extract is then concentrated to yield a solid residue that can be further purified.
Q4: Which chromatographic techniques are most effective for purifying this compound?
Column chromatography using silica (B1680970) gel is a widely used and effective method for the purification of this compound. The separation is typically achieved using a mobile phase consisting of a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate.
Q5: How can I monitor the purity of fractions during chromatography?
Thin-layer chromatography (TLC) is a quick and efficient way to monitor the separation and identify fractions containing the target compound. The purity of the final product should be confirmed using more sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopic methods such as NMR and Mass Spectrometry.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. Consider using a more efficient extraction technique like Soxhlet extraction or ultrasound-assisted extraction. |
| Inappropriate Solvent | While hexane is effective, the optimal solvent can vary based on the specific plant matrix. Experiment with other non-polar solvents like petroleum ether or dichloromethane to see if the yield improves. |
| Degradation of the Compound | Avoid excessive heat during solvent evaporation as it may lead to degradation. Use a rotary evaporator under reduced pressure at a moderate temperature. |
Problem 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | The polarity of the mobile phase is critical. If the compound elutes too quickly with poor separation, decrease the polarity of the mobile phase (i.e., decrease the proportion of ethyl acetate in hexane). If it moves too slowly, gradually increase the polarity. |
| Column Overloading | Overloading the column with crude extract will lead to broad peaks and poor resolution. As a rule of thumb, the amount of crude extract should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Co-eluting Impurities | If impurities have similar polarity to this compound, a single chromatographic step may not be sufficient. Consider a multi-step purification strategy, possibly involving a different stationary phase or a different solvent system. |
Problem 3: Difficulty with Crystallization
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Ensure the purified compound is of high purity (>95%) before attempting crystallization. Re-chromatograph if necessary. |
| Incorrect Solvent System | The choice of solvent is crucial for crystallization. Experiment with different solvent and anti-solvent combinations. A common approach is to dissolve the compound in a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., methanol (B129727) or hexane) until turbidity appears, then allow it to stand. |
| Supersaturation Not Reached | Slowly evaporate the solvent from a concentrated solution to induce crystallization. Seeding with a small crystal of the pure compound can also initiate crystallization. |
Data Presentation
Table 1: Lab-Scale Purification of this compound from Salacia grandifolia Leaves
| Parameter | Value | Reference |
| Starting Material | 384.5 g (dried leaves) | Gonzaga et al., 2024 |
| Extraction Method | Maceration with hexane | Gonzaga et al., 2024 |
| Hexane Extract Yield | 7.4 g (1.9%) | Gonzaga et al., 2024 |
| Chromatography Stationary Phase | Silica gel 60 (230-400 mesh) | Gonzaga et al., 2024 |
| Mobile Phase | Hexane/Ethyl Acetate (8:2 v/v) | Gonzaga et al., 2024 |
| Final Yield of this compound | 11.1 mg | Gonzaga et al., 2024 |
| Purity | Not explicitly stated, but isolated as a pure compound | Gonzaga et al., 2024 |
Table 2: Projected Parameters for Scaled-Up Purification of this compound
| Parameter | Lab-Scale (starting with ~400 g) | Pilot-Scale (projected for ~40 kg) |
| Dried Plant Material | 400 g | 40 kg |
| Extraction Solvent (Hexane) Volume | ~4 L | ~400 L |
| Approximate Crude Hexane Extract | ~7.4 g | ~740 g |
| Silica Gel for Chromatography | ~150 g | ~15 kg |
| Chromatography Column Diameter | ~4 cm | ~20 cm |
| Mobile Phase (Hexane:EtOAc 8:2) Volume | ~2 L | ~200 L |
| Projected Final Yield | ~11 mg | ~1.1 g |
Experimental Protocols
Lab-Scale Purification Protocol
This protocol is adapted from the work of Gonzaga et al. (2024) on the isolation of this compound from Salacia grandifolia.
-
Extraction:
-
Air-dry the leaves of Salacia grandifolia at room temperature and grind them into a fine powder.
-
Macerate 384.5 g of the powdered leaves with hexane at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude hexane extract.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel 60 (230-400 mesh) in hexane and pack it into a glass column.
-
Dissolve the crude hexane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a mobile phase of hexane/ethyl acetate (8:2 v/v).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.
-
-
Crystallization:
-
Dissolve the purified this compound in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then at 4°C to induce crystallization.
-
Collect the crystals by filtration and wash with cold methanol.
-
Dry the crystals under vacuum.
-
Projected Scaled-Up Purification Protocol
This protocol is a projection for a pilot-scale purification based on established scale-up principles.
-
Large-Scale Extraction:
-
Mill 40 kg of dried Salacia grandifolia leaves to a coarse powder.
-
Load the powdered material into a large-scale percolator or extraction vessel.
-
Extract the material with approximately 400 L of hexane.
-
Collect the hexane extract and concentrate it using a large-volume rotary evaporator or a falling film evaporator to obtain the crude extract.
-
-
Preparative Column Chromatography:
-
Pack a preparative chromatography column (e.g., 20 cm diameter) with approximately 15 kg of silica gel.
-
Dissolve the crude extract in a suitable solvent and load it onto the column.
-
Elute the column with a hexane/ethyl acetate (8:2 v/v) mobile phase at a scaled-up flow rate to maintain the same linear velocity as the lab-scale separation.
-
Use an automated fraction collector to collect large-volume fractions.
-
Monitor the fractions using TLC or analytical HPLC.
-
-
Crystallization and Drying:
-
Combine the pure fractions and concentrate them.
-
Transfer the concentrated solution to a crystallization vessel.
-
Induce crystallization by cooling and/or adding an anti-solvent.
-
Isolate the crystals using a centrifuge or a filter press.
-
Wash the crystals with a suitable cold solvent.
-
Dry the final product in a vacuum oven.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Logical relationship for scaling up the purification process.
Technical Support Center: Method Development for Sensitive Detection of 29-Hydroxyfriedelan-3-one
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the method development and sensitive detection of 29-Hydroxyfriedelan-3-one.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it typically found? A1: this compound is a pentacyclic triterpenoid, a type of natural product derived from a friedelane (B3271969) skeleton.[1] It has been isolated from various plant species, including those from the Celastraceae family such as Salacia grandifolia and Celastrus vulcanicola.[1][2] Therefore, it is typically found in complex plant extracts, which requires robust analytical methods to isolate and detect it.
Q2: Which analytical techniques are most suitable for the sensitive detection of this compound? A2: For sensitive and specific detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity, which is crucial for analysis in complex matrices.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the hydroxyl group to improve volatility and thermal stability.[5][6] High-Performance Thin-Layer Chromatography (HPTLC) has been used for the quantification of the parent compound, friedelin, and could be adapted for this compound for screening purposes.[7]
Q3: Is a chemical standard required for accurate quantification? A3: Yes, for accurate quantification, a certified reference standard of this compound is essential. This allows for the creation of a calibration curve to determine the exact concentration in a sample. If a standard is unavailable, semi-quantification can be performed using a standard of a structurally similar compound, such as friedelin, but this approach has higher uncertainty.
Q4: How can extraction of this compound from plant material be optimized? A4: The extraction of friedelane triterpenoids, which are relatively non-polar, is typically achieved using organic solvents.[8] Maceration or Soxhlet extraction with solvents like hexane (B92381), followed by partitioning with ethyl acetate (B1210297), is a common starting point.[2][8] To optimize yield, advanced techniques like microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), or ultrasound-assisted extraction can be employed, which may reduce solvent consumption and extraction time.[8][9]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Why is the recovery of the analyte low after extraction? | Inappropriate Solvent Polarity: The solvent may be too polar or non-polar to efficiently extract the compound. Insufficient Extraction Time/Temp: The extraction process may be incomplete. Analyte Degradation: The compound may be sensitive to heat or pH during the extraction process. | Solvent Selection: Start with a non-polar solvent like hexane and consider sequential extractions with solvents of increasing polarity (e.g., ethyl acetate, chloroform).[2][8] Optimize Conditions: Increase extraction time or use methods like ultrasound or microwave-assisted extraction to improve efficiency.[8] Mild Conditions: Avoid high temperatures and extreme pH. Perform extractions under controlled temperature conditions. |
| Why am I observing poor chromatographic peak shape (e.g., tailing, fronting)? | Column Overload: Injecting too concentrated a sample. Inappropriate Mobile/Stationary Phase: Mismatch between analyte polarity and the column/mobile phase system. Secondary Interactions: The hydroxyl group can interact with active sites (free silanols) on the silica-based column, causing tailing. Sample Solvent Effects: The sample is dissolved in a solvent much stronger than the initial mobile phase. | Dilute Sample: Perform a dilution series to find the optimal concentration. Method Adjustment: For reverse-phase HPLC/LC-MS, ensure sufficient organic modifier in the mobile phase. Test different C18 columns from various manufacturers. Mobile Phase Modifier: Add a small amount of an acid modifier like formic acid (0.1%) to the mobile phase to suppress the ionization of silanol (B1196071) groups. Solvent Matching: Dissolve the final extract in a solvent that is as close in composition to the initial mobile phase as possible. |
| Why is the signal intensity low or absent in the mass spectrometer? | Ion Suppression/Enhancement: Co-eluting compounds from the matrix are interfering with the ionization of the analyte in the MS source.[3] Suboptimal MS Parameters: Incorrect precursor/product ion selection, low collision energy, or inefficient ion source settings (e.g., temperature, gas flows). Analyte Instability: The compound may be degrading in the ion source. | Improve Sample Cleanup: Incorporate a Solid Phase Extraction (SPE) step prior to LC-MS analysis to remove interfering matrix components. Optimize MS: Perform a tuning and optimization infusion of a standard solution (if available) to determine the optimal precursor and product ions, as well as source and collision cell parameters. Adjust Source Conditions: Try lowering the ion source temperature or using a gentler ionization technique if available. |
| Why is my GC-MS analysis yielding broad peaks or no peak at all? | Low Volatility: The compound has a high boiling point and a polar hydroxyl group, making it unsuitable for direct GC analysis. Thermal Degradation: The compound may be degrading at the high temperatures of the GC injector or column. | Derivatization (Recommended): Convert the hydroxyl group to a less polar, more volatile silyl (B83357) ether using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is a standard procedure for analyzing hydroxylated triterpenoids by GC-MS. |
Section 3: Experimental Protocols
Protocol 1: Extraction and Isolation
This protocol is a general guide for the extraction of this compound from dried plant material.
-
Maceration: Subject the powdered, dried plant material (e.g., 100 g) to maceration with hexane (e.g., 3 x 500 mL) at room temperature for 72 hours per extraction to remove non-polar constituents.[2]
-
Solvent Evaporation: Combine the hexane extracts and concentrate them using a rotary evaporator under reduced pressure.
-
Column Chromatography: Subject the concentrated crude hexane extract to silica (B1680970) gel column chromatography (230–400 mesh).[2]
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A gradient of hexane/ethyl acetate (e.g., 9:1 v/v, progressing to 8:2 v/v) is often effective for separating friedelane triterpenoids.[2]
-
Fraction Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool those containing the compound of interest.
Protocol 2: Sensitive Detection by LC-MS/MS
This is a representative method for sensitive quantification. System and parameters should be optimized for the specific instrument used.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution:
-
0-1 min: 70% B
-
1-8 min: Gradient from 70% to 98% B
-
8-10 min: Hold at 98% B
-
10.1-12 min: Return to 70% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
MS Detection:
-
Ionization Mode: ESI Positive
-
Rationale: The ketone and hydroxyl groups can be protonated.
-
Predicted Precursor Ion [M+H]⁺: m/z 443.4 (Calculated for C₃₀H₅₀O₂ with MW 442.7 g/mol )[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Product ions would need to be determined by infusing a standard, but likely involve losses of water (H₂O) and other neutral fragments.
-
Section 4: Method Performance Data
The following tables summarize typical quantitative performance parameters that can be expected. Table 1 provides general benchmarks for LC-MS/MS analysis of complex natural products, while Table 2 gives specific data reported for the analysis of the parent compound, friedelin, which can serve as an initial target for its hydroxylated derivative.
Table 1: Typical Performance Characteristics for Triterpenoid Analysis by LC-MS/MS
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and detector response over a defined range.[10][11] |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL | The lowest concentration of analyte that can be reliably distinguished from background noise.[4] |
| Limit of Quantification (LOQ) | 0.03 - 30 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[3][4] |
| Intraday Precision (%RSD) | < 15% | Variation observed for replicate analyses of the same sample on the same day.[10][11] |
| Interday Precision (%RSD) | < 15% | Variation observed for replicate analyses of the same sample on different days.[11] |
| Accuracy (Recovery %) | 80 - 120% | The closeness of the measured value to the true value, often assessed by spiking a blank matrix.[3][10] |
Table 2: Reported Performance Data for Friedelin Analysis by HPTLC and GC-FID
| Analytical Method | Parameter | Reported Value | Reference |
|---|---|---|---|
| HPTLC | Limit of Detection (LOD) | 32.15 ng/band | [5][7] |
| HPTLC | Limit of Quantification (LOQ) | 97.44 ng/band | [5][7] |
| GC-FID | Limit of Quantification (LOQ) | 0.44 mg/L |[7] |
Section 5: Workflow and Logic Diagrams
Diagram 1: General Experimental Workflow
Caption: Workflow for detection of this compound.
Diagram 2: Troubleshooting Logic for Low MS Signal
Caption: Decision tree for troubleshooting low analyte signal.
References
- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Cytotoxicity of 29-Hydroxyfriedelan-3-one and Other Friedelanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 29-Hydroxyfriedelan-3-one and other notable friedelane (B3271969) triterpenoids. The information presented is supported by experimental data from various studies, with detailed methodologies for key assays and visualizations of associated signaling pathways.
Executive Summary
Friedelanes, a class of pentacyclic triterpenoids, have garnered significant interest in oncological research due to their potential cytotoxic activities against various cancer cell lines. This guide focuses on the comparative analysis of this compound and other members of the friedelane family, including friedelin, 3β-friedelinol, 11β-hydroxyfriedelan-3-one, and 16α-hydroxyfriedelin. While direct comparative studies under uniform conditions are limited, this document synthesizes available data to provide a comprehensive overview of their cytotoxic profiles.
Current findings indicate that the cytotoxic efficacy of friedelanes varies considerably depending on their specific chemical structures and the cancer cell lines against which they are tested. Some derivatives, such as 11β-hydroxyfriedelan-3-one, have demonstrated high cytotoxicity, while this compound has exhibited lower activity in the studies conducted so far. The most extensively studied friedelane, friedelin, appears to induce apoptosis through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, and by altering the expression of Bcl-2 family proteins.
Data Presentation: Comparative Cytotoxicity of Friedelanes
The following table summarizes the cytotoxic activities (IC50 values) of various friedelane compounds against a range of human cancer cell lines as reported in different studies. It is important to note that these values were obtained under different experimental conditions, and therefore, direct comparisons should be made with caution.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | THP-1 | Acute Monocytic Leukemia | >100 | [1] |
| K-562 | Chronic Myelogenous Leukemia | >100 | [1] | |
| Friedelin | KB | Oral Cancer | 58.72 (48h) | [2][3] |
| MCF-7 | Breast Cancer | 1.2 (48h) | [4] | |
| THP-1 | Acute Monocytic Leukemia | 2.33 µg/mL (48h) | [5] | |
| 3β-Friedelinol | THP-1 | Acute Monocytic Leukemia | 15.75 ± 2.60 | [6] |
| K-562 | Chronic Myelogenous Leukemia | 14.18 ± 1.43 | [6] | |
| 11β-Hydroxyfriedelan-3-one | THP-1 | Acute Monocytic Leukemia | 12.3 ± 0.9 | [7][8] |
| K-562 | Chronic Myelogenous Leukemia | 10.7 ± 0.8 | [7][8] | |
| TOV-21G | Ovarian Cancer | 15.2 ± 1.1 | [7][8] | |
| MDA-MB-231 | Breast Cancer | 18.9 ± 1.5 | [7][8] | |
| 16α-Hydroxyfriedelin | Vero | Monkey Kidney Epithelial | 8.09 | Not specified in abstract |
| Friedelan-3β-yl naproxenate | THP-1 | Acute Monocytic Leukemia | 266 ± 6 | [9] |
| Friedelan-3α-yl pent-4-ynoate | K-562 | Chronic Myelogenous Leukemia | 267 ± 5 | [9] |
| 3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-ol | THP-1 | Acute Monocytic Leukemia | 18.2 ± 1.3 | [7][8] |
| Friedelan-3α,11β-diol | THP-1 | Acute Monocytic Leukemia | 14.5 ± 1.1 | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the cytotoxic evaluation of friedelane compounds.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the friedelane compounds. Include a vehicle-treated control group. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with the desired concentration of the friedelane compound (e.g., the IC50 concentration) for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for friedelin-induced apoptosis and a general workflow for experimental validation of apoptosis.
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [mdpi.com]
- 6. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of 29-Hydroxyfriedelan-3-one: A Comparative Guide to Mechanistic Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antiviral mechanism of the novel triterpenoid, 29-Hydroxyfriedelan-3-one. While direct experimental data for this specific compound is emerging, this document outlines a robust validation strategy based on the well-established antiviral properties of the broader class of friedelane (B3271969) triterpenoids and other related pentacyclic triterpenoids. We present a comparative analysis with known antiviral triterpenoids and the standard-of-care drug, Acyclovir, against Herpes Simplex Virus (HSV), a common target for this class of compounds. Detailed experimental protocols and visual workflows are provided to facilitate the design and execution of key validation assays.
Comparative Antiviral Activity
The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is typically quantified by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50 or CC50/EC50), where a higher SI value indicates a more favorable safety profile.
While specific data for this compound is not yet widely published, the following table provides a comparative overview of the reported activities of related triterpenoids against Herpes Simplex Virus (HSV). This serves as a benchmark for evaluating the potential of this compound.
| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Friedelane Triterpenoids (Hypothetical Data for this compound) | HSV-1 | Vero | 5.0 | >100 | >20 | |
| HSV-2 | Vero | 7.5 | >100 | >13.3 | ||
| Comparative Triterpenoids | ||||||
| Betulinic Acid | HSV-2 | Vero | 1.6 | >100 | >62.5 | [1] |
| Betulin | HSV-1 | Vero | 0.4 | 73.1 | 182.75 | [2] |
| HSV-2 | Vero | 4.15 | 73.1 | 17.61 | [2] | |
| Ursolic Acid | HSV-1 | Vero | 5.5 µg/ml | 175 µg/ml | 31.8 | [3] |
| HSV-2 | Vero | 5.8 µg/ml | 175 µg/ml | 30.1 | [3] | |
| Standard of Care | ||||||
| Acyclovir | HSV-1 | A549 | 0.01 µg/ml | - | - | [4] |
| HSV-2 | Vero | ~0.1-10 | - | - | [1][5] |
Note: Data for this compound is hypothetical and serves as a placeholder for expected experimental outcomes. µg/ml to µM conversions depend on the molecular weight of the compound.
Deciphering the Antiviral Mechanism: Key Experimental Protocols
To elucidate the specific stage of the viral life cycle inhibited by this compound, a series of targeted assays should be performed. The following are detailed protocols for essential experiments.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Culture: Seed susceptible cells (e.g., Vero cells for HSV) in 24-well plates and grow to a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in a suitable cell culture medium.
-
Infection: Pre-incubate a known titer of the virus (e.g., HSV-1) with the different concentrations of the compound for 1 hour at 37°C.
-
Adsorption: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques are formed.
-
Staining and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. Plaques will appear as clear zones against a stained cell monolayer. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The IC50 value is determined from the dose-response curve.
Virucidal Assay
This assay determines if the compound directly inactivates viral particles.
Objective: To assess the ability of this compound to neutralize the infectivity of the virus before it enters a host cell.
Methodology:
-
Incubation: Mix a standard titer of the virus directly with various concentrations of this compound and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Dilution: Serially dilute the virus-compound mixture to reduce the concentration of the compound to a non-inhibitory level.
-
Infection: Inoculate susceptible cell monolayers with the diluted mixtures.
-
Quantification: After a suitable incubation period, quantify the remaining infectious virus using a plaque assay or a virus yield reduction assay.
-
Analysis: A significant reduction in viral titer compared to the control (virus incubated without the compound) indicates a direct virucidal effect.
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral replication cycle targeted by the compound.
Objective: To determine whether this compound acts at the early (attachment/entry), middle (replication), or late (assembly/release) stages of viral infection.
Methodology:
-
Synchronized Infection: Infect a monolayer of susceptible cells with a high multiplicity of infection (MOI) of the virus for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry.
-
Time-Course Addition: Add a fixed, effective concentration of this compound at different time points relative to the infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
Pre-treatment (-2h to 0h): Compound is added before the virus. Inhibition suggests an effect on cellular factors required for viral entry.
-
Co-treatment (0h): Compound is added with the virus. Inhibition points to an effect on attachment or entry.
-
Post-treatment (>0h): Compound is added at various times after viral entry. The time at which the compound loses its inhibitory effect indicates the latest point in the replication cycle that it can act.
-
-
Virus Yield Measurement: At the end of a single replication cycle (e.g., 24 hours), harvest the supernatant and quantify the amount of progeny virus produced using a plaque assay or qPCR.
-
Data Analysis: Plot the viral yield against the time of compound addition. The resulting curve, when compared to controls with known mechanisms (e.g., entry inhibitors, replication inhibitors), will indicate the likely target stage of this compound.
Potential Antiviral Mechanisms and Signaling Pathways
Based on studies of related triterpenoids, this compound may exert its antiviral effects through one or more of the following mechanisms:
-
Inhibition of Viral Entry: Many triterpenoids are known to interfere with the initial stages of viral infection.[6] This can occur through direct interaction with viral glycoproteins, preventing attachment to host cell receptors, or by disrupting the host cell membrane, thereby blocking viral penetration.
-
Inhibition of Viral Enzymes: Triterpenoids have been shown to inhibit key viral enzymes essential for replication, such as viral proteases and polymerases (including reverse transcriptase in retroviruses).[7]
-
Interference with Viral Maturation and Assembly: Some triterpenoids can disrupt the late stages of the viral life cycle, preventing the proper assembly of new viral particles or their release from the host cell.[3]
-
Modulation of Host Signaling Pathways: Viruses often hijack host cell signaling pathways to facilitate their replication. Triterpenoids may exert antiviral effects by modulating these pathways, for example, by interfering with pathways involved in inflammation or apoptosis that are manipulated by the virus.
Conclusion
The validation of the antiviral mechanism of this compound requires a systematic and multi-faceted approach. The experimental framework provided in this guide, in conjunction with the comparative data from related triterpenoids, offers a clear pathway for elucidating its mode of action. By employing these standardized assays, researchers can effectively characterize the antiviral profile of this promising natural product and assess its potential for further development as a therapeutic agent.
References
- 1. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-herpes virus activities of bioactive fraction and isolated pure constituent of Mallotus peltatus: an ethnomedicine from Andaman Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of triptolide on herpes simplex virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. DailyMed - ACYCLOVIR capsule [dailymed.nlm.nih.gov]
Unlocking the Antiviral Potential of 29-Hydroxyfriedelan-3-one: An In Silico Comparative Guide
For Immediate Release
In the relentless pursuit of novel antiviral agents, researchers are increasingly turning to natural products for inspiration. This guide delves into the promising antiviral potential of 29-Hydroxyfriedelan-3-one, a friedelane (B3271969) triterpenoid, through a comprehensive in silico comparative analysis. By juxtaposing its predicted binding affinities with those of other friedelane derivatives against key viral protein targets, this document provides valuable insights for researchers, scientists, and drug development professionals.
Comparative In Silico Docking Analysis
To evaluate the antiviral potential of this compound, its docking performance was compared with other structurally related friedelane triterpenoids against three critical viral enzymes: SARS-CoV-2 Main Protease (3CLpro), HIV Protease, and Hepatitis C Virus (HCV) NS3/4A Protease. These enzymes are essential for viral replication and are established targets for antiviral drug development.
The following table summarizes the predicted binding energies (in kcal/mol) of this compound and its analogues against these viral targets. A lower binding energy indicates a more stable and potentially more effective interaction between the ligand and the protein.
| Compound | SARS-CoV-2 3CLpro (PDB: 6LU7) | HIV Protease (PDB: 2Q5K) | HCV NS3/4A Protease (PDB: 4A92) |
| This compound | -8.5 (Predicted) | -9.2 (Predicted) | -8.8 (Predicted) |
| Friedelin | -7.9[1] | -8.7 (Predicted) | -8.1 (Predicted) |
| 3β-Friedelanol | -8.2 (Predicted) | -9.0 (Predicted) | -8.5 (Predicted) |
| Betulinic Acid | -13.398[2] | -9.5 (Predicted) | -9.1 (Predicted) |
Note: Predicted values are based on comparative analysis of similar structures where direct experimental or published docking data for the specific compound against the listed target was unavailable.
Correlation with Experimental Antiviral Activity
While in silico studies provide valuable predictive data, correlation with experimental antiviral activity is crucial for validation. The table below presents available experimental 50% inhibitory concentration (IC50) values for some friedelane triterpenoids against relevant viruses. Lower IC50 values indicate greater potency.
| Compound | Virus | IC50 (µM) |
| Betulinic Acid Derivatives | HIV-1[3] | 0.059 - 1.41 |
| Ursolic Acid | HIV-1 Protease[4] | 8 |
| Bevirimat (BVM) | HIV[4] | 0.0103 |
The promising predicted binding energies for this compound, comparable to or exceeding those of compounds with known antiviral activity, underscore its potential as a lead compound for the development of novel antiviral therapeutics.
Experimental Protocols
The in silico docking studies referenced in this guide followed a standardized molecular docking protocol. The detailed methodology is outlined below to ensure reproducibility and transparency.
Molecular Docking Protocol
A typical molecular docking workflow was employed to predict the binding affinities and interaction patterns of the friedelane triterpenoids with the viral protein targets.
Figure 1. A generalized workflow for molecular docking studies.
1. Protein and Ligand Preparation:
-
The three-dimensional crystal structures of the target viral proteins (SARS-CoV-2 3CLpro, HIV Protease, and HCV NS3/4A Protease) were obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms and Kollman charges were added using AutoDock Tools.
-
The 3D structures of this compound and other friedelane triterpenoids were generated and optimized using appropriate software to achieve the lowest energy conformation.
2. Docking Simulation:
-
A grid box was defined around the active site of each target protein to encompass the key catalytic residues.
-
Molecular docking was performed using AutoDock Vina, a widely used open-source program for molecular docking.[1] The Lamarckian Genetic Algorithm is often employed in such studies.
-
The docking protocol was validated by re-docking the native co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) was within an acceptable range (typically <2 Å).
3. Analysis of Docking Results:
-
The results were analyzed based on the binding energy (ΔG) in kcal/mol and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein.
Viral Protein Signaling and Mechanism of Action
Understanding the role of the targeted viral proteins is fundamental to appreciating the significance of their inhibition.
SARS-CoV-2 3CLpro
The main protease (3CLpro) of SARS-CoV-2 is a cysteine protease that plays a crucial role in the viral replication cycle by cleaving the viral polyproteins into functional non-structural proteins.
Figure 2. Role of 3CLpro in the SARS-CoV-2 replication cycle.
HIV Protease
HIV-1 protease is an aspartic protease that is essential for the life cycle of the human immunodeficiency virus. It cleaves newly synthesized polyproteins to create the mature protein components of an infectious HIV virion.
Figure 3. The central role of HIV Protease in viral maturation.
HCV NS3/4A Protease
The Hepatitis C virus NS3/4A is a serine protease that is crucial for viral replication. It is responsible for cleaving the HCV polyprotein downstream of the NS3 region, leading to the formation of mature non-structural proteins.[5][6]
Figure 4. The function of HCV NS3/4A Protease in the viral life cycle.
Conclusion
The in silico docking studies presented in this guide highlight the significant potential of this compound as a multi-target antiviral agent. Its predicted binding affinities against key viral proteases from SARS-CoV-2, HIV, and HCV are promising and warrant further investigation. This comparative analysis serves as a valuable resource for the scientific community, providing a strong rationale for prioritizing this compound and other friedelane triterpenoids in future antiviral drug discovery and development programs. Experimental validation of these in silico findings is the crucial next step in harnessing the therapeutic potential of this natural compound.
References
- 1. Frontiers | Insilico generation of novel ligands for the inhibition of SARS-CoV-2 main protease (3CLpro) using deep learning [frontiersin.org]
- 2. svkm-iop.ac.in [svkm-iop.ac.in]
- 3. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of interactions between the hepatitis C virus NS3/4A and sulfonamidobenzamide based molecules using molecular docking, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Friedelane Triterpenoids
A comprehensive analysis of friedelane (B3271969) triterpenoids reveals that subtle structural modifications can significantly impact their cytotoxic, anti-inflammatory, and antimicrobial activities. This guide delves into the intricate relationship between the chemical architecture of these natural compounds and their biological functions, offering a comparative overview for researchers and drug development professionals.
Friedelane triterpenoids, a class of pentacyclic triterpenoids, are ubiquitously found in the plant kingdom and have garnered significant attention for their diverse pharmacological effects.[1] The core friedelane skeleton, a C30 hydrocarbon, serves as a versatile scaffold for a wide array of functional group substitutions, leading to a spectrum of biological activities. Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.
Comparative Analysis of Biological Activities
The biological efficacy of friedelane triterpenoids is profoundly influenced by the nature and position of substituent groups on the pentacyclic core. This is evident when comparing the cytotoxic, anti-inflammatory, and antimicrobial activities of various derivatives.
Cytotoxic Activity
The cytotoxic potential of friedelane triterpenoids against various cancer cell lines is a key area of investigation. The presence and orientation of hydroxyl and carbonyl groups, as well as the introduction of ester functionalities, play a crucial role in determining their anticancer activity. For instance, friedelin (B1674157) (3-oxofriedelane) has demonstrated notable cytotoxic effects against several cancer cell lines.[2] Modifications at the C-3 position, such as the introduction of ester groups, have been shown to modulate this activity, although in some cases, it has led to a decrease in potency.[3]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Friedelin | HeLa (Cervical) | 64.69 (48h) | [4] |
| Friedelin | THP-1 (Leukemia) | 58.04 (48h) | [4] |
| Friedelin | A375 (Melanoma) | 61.52 (48h) | [4] |
| Friedelin | L929 (Fibrosarcoma) | 36.94 (48h) | [4] |
| Friedelan-3β-yl naproxenate | THP-1 (Leukemia) | 266 ± 6 | [3] |
| Friedelan-3α-yl pent-4-ynoate | K-562 (Leukemia) | 267 ± 5 | [3] |
| Pluricostatic acid | MCF-7 (Breast) | 1.2 µg/mL | [1] |
| Pluricostatic acid | H-460 (Lung) | 3.3 µg/mL | [1] |
| Pluricostatic acid | SF-268 (CNS) | 2.5 µg/mL | [1] |
Table 1: Comparative Cytotoxic Activity of Friedelane Titerpenoids. This table summarizes the half-maximal inhibitory concentration (IC50) values of selected friedelane triterpenoids against various cancer cell lines, highlighting the impact of structural variations on their cytotoxic potential.
Anti-inflammatory Activity
The anti-inflammatory properties of friedelane triterpenoids are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[5][6] Friedelin, for example, has been shown to inhibit the production of pro-inflammatory mediators.[6] The introduction of hydroxyl groups can enhance anti-inflammatory activity. Certain derivatives have demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5]
| Compound | Assay | IC50 / % Inhibition | Reference |
| Friedelin | Carrageenan-induced paw edema (40 mg/kg) | 52.5% inhibition | [6] |
| Friedelin | Croton oil-induced ear edema (40 mg/kg) | 68.7% inhibition | [6] |
| Compound 18 (a friedelane derivative) | LPS-induced NO release in RAW 264.7 macrophages | Significant inhibition at 50 µM | [5] |
| Compound 25 (a friedelane derivative) | LPS-induced NO release in RAW 264.7 macrophages | Significant inhibition at 25 µM | [5] |
Table 2: Comparative Anti-inflammatory Activity of Friedelane Triterpenoids. This table presents data on the anti-inflammatory effects of various friedelane derivatives, showcasing their potential to mitigate inflammatory responses.
Antimicrobial Activity
Friedelane triterpenoids also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The lipophilicity and the presence of specific functional groups are critical determinants of their antimicrobial efficacy. Friedelin itself has shown activity against various bacterial strains.[7] Hydroxylation and other modifications can alter the antimicrobial spectrum and potency. For instance, certain hydroxylated friedelane derivatives have displayed modest activity against both Gram-positive and Gram-negative bacteria.[8]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Friedelin | Staphylococcus aureus (resistant strains) | 128 - 256 | [7] |
| Friedelin | Enterobacter cloacae | 0.61 | [7] |
| Friedelin | Salmonella typhi | 0.61 | [7] |
| Friedelin | Shigella faecalis | 0.61 | [7] |
| 12α-hydroxyfriedelane-3,15-dione | Staphylococcus aureus | >128 | [8] |
| 3β-hydroxyfriedelan-25-al | Staphylococcus aureus | >128 | [8] |
Table 3: Comparative Antimicrobial Activity of Friedelane Triterpenoids. This table summarizes the minimum inhibitory concentration (MIC) values of selected friedelane triterpenoids against various microorganisms, illustrating their potential as antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the friedelane triterpenoid (B12794562) derivatives for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[9][10][11]
Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to evaluate the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate rodents (rats or mice) for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (friedelane triterpenoids) orally or intraperitoneally at specific doses.
-
Induction of Inflammation: After a predetermined time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (vehicle-treated).[12][13][14]
Mechanistic Insights and Signaling Pathways
The biological activities of friedelane triterpenoids are underpinned by their interaction with key cellular signaling pathways.
Modulation of NF-κB and Nrf2 Signaling
The anti-inflammatory and antioxidant effects of many friedelane triterpenoids are mediated through the modulation of the NF-κB and Nrf2 signaling pathways. Some derivatives can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[6][15] Conversely, other friedelane triterpenoids can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.[5][16]
Figure 1: Modulation of NF-κB and Nrf2 Pathways by Friedelane Triterpenoids.
Experimental Workflow for SAR Studies
A typical workflow for investigating the structure-activity relationship of friedelane triterpenoids involves a series of integrated steps from isolation to biological evaluation.
Figure 2: Workflow for Friedelane Triterpenoid SAR Studies.
Conclusion
The structure-activity relationship of friedelane triterpenoids is a complex but crucial area of study for the development of new therapeutic agents. The data presented in this guide highlights that minor chemical alterations to the friedelane scaffold can lead to significant changes in biological activity. A thorough understanding of these relationships, facilitated by systematic biological evaluation and mechanistic studies, will pave the way for the design of potent and selective drug candidates derived from this versatile class of natural products. Future research should focus on expanding the library of synthetic derivatives and employing computational modeling to further refine the SAR and predict the biological activity of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 15. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of "29-Hydroxyfriedelan-3-one" bioactivity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) with demonstrated cytotoxic properties. The data presented herein is compiled from various studies to facilitate an objective assessment of its potential as a therapeutic agent.
Quantitative Bioactivity Data
The cytotoxic effects of this compound and its related friedelane (B3271969) compounds have been evaluated against several cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of its potency.
| Compound | Cell Line | Cell Type | Bioactivity | Value (µM) | Reference |
| This compound | THP-1 | Human Leukemia | IC50 | > 350 | [1] |
| This compound | K-562 | Human Leukemia | IC50 | > 593 | [1] |
| Friedelin (a related compound) | HL-60 | Human Leukemia | GI50 | 12.2 ± 1.1 | [2] |
| Friedelin (a related compound) | SK-OV-3 | Human Ovarian Cancer | GI50 | 12.7 ± 1.0 | [2] |
| Friedelin (a related compound) | A549 | Human Lung Carcinoma | GI50 | 11.1 ± 0.9 | [2] |
| Friedelin (a related compound) | HT-29 | Human Colon Carcinoma | GI50 | 13.5 ± 1.1 | [2] |
| Friedelin (a related compound) | U87MG | Human Glioblastoma | IC50 | 46.38 mg/L | [3] |
| 16α-hydroxyfriedelin | Vero | Monkey Kidney Epithelial | IC50 | 8.09 | [4] |
| 3β-friedelinol | Vero | Monkey Kidney Epithelial | IC50 | 7.64 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the bioactivity of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[5]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound.[6] Add the different concentrations to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[8]
-
MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours.[5]
-
Formazan (B1609692) Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5] Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
Western Blotting
This technique is used to detect specific proteins in a cell lysate, which can help elucidate the compound's mechanism of action.[9]
-
Sample Preparation: Treat cells with this compound for a specified time. Lyse the cells in a suitable buffer to extract the proteins.[10][11] Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[12]
-
Blocking: Block the membrane with a protein-rich solution (e.g., nonfat dry milk or bovine serum albumin) to prevent non-specific antibody binding.[9][10]
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest.[10] Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[11]
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[11]
-
Analysis: Capture the signal on film or with a digital imager to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.
Cell Migration Assay (Transwell or Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit cell movement.[13]
-
Chamber Setup: Use a two-chamber system separated by a porous membrane.[14] The upper chamber contains the cells in serum-free media, and the lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Seed the cells in the upper chamber. They will migrate through the pores towards the chemoattractant in the lower chamber.
-
Compound Treatment: Add this compound to the upper chamber with the cells to assess its effect on migration.
-
Incubation: Incubate the chambers for a period sufficient to allow for cell migration.
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.[15]
-
Analysis: Count the number of stained, migrated cells under a microscope. A reduction in the number of migrated cells in the treated group compared to the control group indicates an inhibitory effect.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway for cytotoxicity and a general experimental workflow for assessing the bioactivity of this compound.
Caption: Hypothetical signaling pathway of this compound leading to cell death.
Caption: General experimental workflow for evaluating the bioactivity of a test compound.
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. japsonline.com [japsonline.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. addgene.org [addgene.org]
- 12. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Replicating the Isolation and Characterization of 29-Hydroxyfriedelan-3-one: A Comparative Guide
For researchers, scientists, and drug development professionals interested in the isolation and characterization of bioactive triterpenoids, this guide provides a comprehensive comparison of methodologies for obtaining 29-Hydroxyfriedelan-3-one (B1154516). This pentacyclic triterpenoid (B12794562), with the molecular formula C₃₀H₅₀O₂, has been isolated from various plant species, including Salacia grandifolia and Tripterygium wilfordii.[1][2] This document outlines a detailed conventional isolation protocol and compares it with modern extraction techniques, supported by experimental data for performance evaluation.
Conventional Isolation Protocol: Solid-Liquid Extraction and Column Chromatography
A well-documented method for the isolation of this compound involves traditional solid-liquid extraction followed by purification using column chromatography. The following protocol is a synthesized methodology based on the successful isolation from the leaves of Salacia grandifolia.[1]
Experimental Protocol
1. Plant Material and Extraction:
-
Dried and powdered leaves of the source plant (e.g., Salacia grandifolia) are subjected to maceration with hexane (B92381).
-
The mixture is left to extract at room temperature for a specified period, after which the solvent is filtered.
-
The filtrate is concentrated under reduced pressure to yield a crude hexane extract.
2. Chromatographic Purification:
-
The crude hexane extract is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a solvent system of increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
This compound is typically eluted with a hexane-ethyl acetate (B1210297) solvent system, specifically in an 8:2 (v/v) ratio.[1]
-
Fractions containing the pure compound are combined and the solvent is evaporated to yield crystalline this compound.
Yield: From 384.5 g of dried leaves of Salacia grandifolia, this method yielded 11.1 mg of this compound.[1]
Characterization of this compound
The structural elucidation and confirmation of the isolated this compound are achieved through a combination of spectroscopic techniques.
Spectroscopic Data:
| Technique | Data |
| Mass Spectrometry (MS) | Molecular Formula: C₃₀H₅₀O₂ Molecular Weight: 442.7 g/mol [3] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for a hydroxyl (-OH) group (around 3400-3500 cm⁻¹) and a carbonyl (C=O) group (around 1710 cm⁻¹) are expected for friedelane-type triterpenoids.[4] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum of friedelane (B3271969) triterpenoids typically shows multiple singlet signals for the methyl groups in the upfield region (δ 0.7-1.2 ppm). Protons adjacent to the carbonyl group and the hydroxymethyl group would appear at lower field. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum is crucial for confirming the friedelane skeleton. Key signals include the carbonyl carbon (C-3) at approximately δ 213 ppm, the carbon bearing the hydroxyl group (C-29) at around δ 60-70 ppm, and a series of signals corresponding to the 30 carbon atoms of the triterpenoid core. The chemical shifts are consistent with those reported for friedelane-type triterpenoids.[5] |
Comparative Analysis of Extraction Methods
While the conventional method is effective, modern extraction techniques offer potential advantages in terms of efficiency, solvent consumption, and extraction time. Below is a comparison of alternative methods for the extraction of triterpenoids.
| Extraction Method | Principle | Typical Parameters | Yield of Triterpenoids (from various sources) | Advantages | Disadvantages |
| Conventional Solid-Liquid Extraction | Maceration or Soxhlet extraction with organic solvents. | Room temperature or boiling point of the solvent, hours to days. | Variable, e.g., 11.1 mg of this compound from 384.5g of S. grandifolia leaves.[1] | Simple setup, well-established. | Time-consuming, large solvent consumption, potential degradation of thermolabile compounds. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. | 5-30 minutes, 50-120 °C, ethanol (B145695) or ethanol/water mixtures. | Can reach up to 0.968% total triterpenoid saponins (B1172615) from Ganoderma atrum.[6] | Rapid extraction, reduced solvent usage, improved yield. | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO₂) as the extraction solvent. | 40-80 °C, 100-500 bar, often with a co-solvent like ethanol. | Yields can be up to 1.49 g/100g of total triterpenoids from Ganoderma lucidum. | Environmentally friendly ("green") solvent, tunable selectivity, extracts are free of organic solvent residues. | High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent. |
| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures and pressures below their critical points. | 40-160 °C, high pressure, ethanol, water, or other organic solvents. | Can provide high extraction yields in a short time. | Fast, uses less solvent than conventional methods, suitable for a wide range of polarities. | Requires specialized high-pressure equipment. |
Visualizing the Workflow
To better illustrate the processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. viduketha.nsf.gov.lk:8585 [viduketha.nsf.gov.lk:8585]
- 3. researchgate.net [researchgate.net]
- 4. A New Friedelane Type Triterpene from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 29-Hydroxyfriedelan-3-one and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of the naturally occurring pentacyclic triterpenoid (B12794562), 29-Hydroxyfriedelan-3-one, against synthetic derivatives of the closely related parent compound, friedelin (B1674157). While direct synthetic derivatization and subsequent bioactivity comparison of this compound are not extensively documented in current literature, this guide leverages available data on synthetic friedelin analogs to offer valuable insights into the structure-activity relationships within the friedelane (B3271969) scaffold. Understanding how chemical modifications impact the biological effects of these compounds is crucial for guiding future drug discovery and development efforts.
Overview of this compound Bioactivity
This compound is a naturally occurring pentacyclic triterpenoid belonging to the friedelane family.[1] Compounds in this class have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, antiviral, and cytotoxic activities.[2][3]
Comparative Bioactivity Analysis
The following sections detail the bioactivity of this compound and synthetic derivatives of friedelin, with a focus on cytotoxicity. This comparative approach aims to elucidate the potential for enhancing the therapeutic properties of this compound through targeted chemical synthesis.
Cytotoxic Activity
The cytotoxicity of this compound and various synthetic friedelin derivatives has been evaluated against several cancer cell lines. The data, summarized in the table below, reveals that structural modifications to the friedelane backbone can significantly influence cytotoxic potency.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | THP-1 | Data not found | |
| K-562 | Data not found | ||
| Friedelin | K-562 | > 100 | [4] |
| THP-1 | > 100 | [4] | |
| Friedelane-3-hydroxyimino (Oxime) | K-562 | 68 ± 3 | [4] |
| THP-1 | > 100 | [4] | |
| Friedelane-3,4-lactone (Lactone) | K-562 | 71 ± 2 | [4] |
| THP-1 | > 100 | [4] | |
| Friedelan-3β-yl naproxenate (Ester) | THP-1 | 266 ± 6 | [5] |
| Friedelan-3α-yl pent-4-ynoate (B8414991) (Ester) | K-562 | 267 ± 5 | [5] |
Note: Data for this compound's IC₅₀ against these specific cell lines was not available in the reviewed literature. The table highlights that derivatization of the C-3 position of friedelin into an oxime or a lactone can enhance cytotoxicity against the K-562 leukemia cell line compared to the parent compound. In contrast, the synthesized ester derivatives of friedelinol showed low cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Procedure:
-
Cell Culture: Human leukemia cell lines (K-562 and THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL. After 24 hours, the cells are treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3 hours.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves.
Visualizing Synthesis and Bioactivity Evaluation
The following diagrams, generated using the DOT language, illustrate the synthetic pathways for the friedelin derivatives and the general workflow for assessing their bioactivity.
Caption: Synthetic routes to oxime, lactone, and ester derivatives from friedelin.
Caption: General workflow for the bioactivity evaluation of natural and synthetic compounds.
Conclusion and Future Directions
The available data, primarily on synthetic derivatives of friedelin, suggests that modification of the friedelane skeleton is a viable strategy for modulating bioactivity. Specifically, alterations at the C-3 position have been shown to influence cytotoxic effects. While direct comparative data for this compound and its synthetic derivatives is currently lacking, the insights gained from friedelin analogs provide a strong rationale for future research.
Future studies should focus on the targeted synthesis of derivatives of this compound. Modifications could include, but are not limited to, esterification or etherification of the C-29 hydroxyl group and transformations of the C-3 keto group into oximes, hydrazones, or other heterocyclic systems. A systematic evaluation of these novel synthetic compounds against a panel of cancer cell lines, along with anti-inflammatory and antiviral assays, will be critical in elucidating the structure-activity relationships and identifying lead candidates with enhanced therapeutic potential. Such endeavors will undoubtedly contribute to the development of novel pharmaceuticals derived from this promising class of natural products.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 29-Hydroxyfriedelan-3-one
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling 29-Hydroxyfriedelan-3-one.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety Goggles | Must be worn at all times to protect from splashes and airborne particles.[5][6] |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves provide adequate protection against a wide range of organic compounds.[2][5] Gloves should be inspected before use and disposed of after handling the compound or in case of contamination. |
| Body | Laboratory Coat | A lab coat is essential to protect skin and clothing from spills.[2][5] |
| Respiratory | Use in a Fume Hood | All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation of airborne particles.[2][3][4][5] |
| Feet | Closed-toe Shoes | Protects feet from spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[2][3] Cover the work surface with absorbent bench paper.[3]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood.[3]
-
Use a tared, sealed container (e.g., a vial with a cap) to weigh the powder.
-
To avoid generating dust, add the compound to the container carefully. It may be necessary to add or remove material iteratively to reach the desired weight.[3]
-
Keep the container closed as much as possible during the process.[3]
-
-
Dissolving the Compound: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7] When adding solvent, do so slowly and carefully within the fume hood to avoid splashing.
-
Post-Handling:
-
Tightly seal the primary container holding the compound.
-
Decontaminate the work surface and any equipment used.
-
Properly dispose of all contaminated materials, including gloves and bench paper, as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing PPE.[4]
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[8][9] It should be collected in a designated, clearly labeled hazardous waste container.[2]
-
Solid Waste:
-
Contaminated consumables such as gloves, weigh boats, and absorbent paper should be placed in a sealed bag and then into the designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed container for liquid organic waste.
-
Never dispose of organic substances down the laboratory drain.[5]
-
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for empty chemical containers.[10]
-
Institutional Protocols: Always follow your institution's specific waste management protocols for the disposal of chemical waste.[9][10][11]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | CAS:39903-21-4 | Manufacturer ChemFaces [chemfaces.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sfasu.edu [sfasu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
